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Core Science & Biosynthesis

Foundational

In Vitro Pharmacodynamics and Mechanism of Action of 1-(m-Tolyl)-1,4-diazepane: A Technical Whitepaper

Executive Summary As a Senior Application Scientist navigating the complexities of early-stage drug discovery, I frequently encounter chemical scaffolds that serve as the foundational backbone for diverse pharmacological...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of early-stage drug discovery, I frequently encounter chemical scaffolds that serve as the foundational backbone for diverse pharmacological applications. 1-(m-Tolyl)-1,4-diazepane (CAS: 868063-89-2) is a highly versatile, seven-membered heterocyclic pharmacophore (1)[1]. Unlike fully formulated, late-stage clinical drugs with a singular target, this compound functions as a "privileged structural motif."

Its in vitro mechanism of action (MoA) is dictated by its unique physicochemical properties—specifically, the conformational flexibility of the homopiperazine (diazepane) ring and the lipophilic anchoring provided by the meta-tolyl group[1]. This whitepaper dissects the causality behind its target interactions, detailing its mechanistic roles in aminergic receptor modulation, viral protease inhibition, and ferroptosis suppression.

Core Structural Pharmacology & Binding Kinetics

The structural divergence between a standard six-membered piperazine and a seven-membered 1,4-diazepane is non-trivial and fundamentally alters in vitro binding kinetics. The expanded ring system in 1-(m-Tolyl)-1,4-diazepane increases the spatial distance between the N1 and N4 atoms, leading to distinct pharmacological behaviors:

  • Basicity and Protonation: At physiological pH (7.4), the secondary amine (N4) is predominantly protonated. This allows it to act as a critical hydrogen-bond donor in highly specific protein microenvironments.

  • Conformational Plasticity: The diazepane ring can adopt multiple twist-chair conformations. This flexibility allows it to "induce fit" into complex protein pockets (e.g., the S1' pocket of proteases) more effectively than rigid piperazines (2)[2].

  • Hydrophobic Anchoring: The m-tolyl group engages in π−π stacking and hydrophobic interactions, significantly enhancing binding affinity and membrane permeability during in vitro cellular assays[1].

Primary In Vitro Mechanisms of Action

Neuromodulatory / GPCR Pathways

Compounds containing the 1-aryl-1,4-diazepane motif are classically investigated for their effects on central nervous system (CNS) targets due to their structural mimicry of endogenous monoamines[1].

  • Mechanism: The protonated N4 atom forms a highly conserved salt bridge with an aspartic acid residue (e.g., Asp3.32) in the transmembrane domain 3 (TM3) of serotonin (5-HT) and dopamine G-protein coupled receptors (GPCRs). The m-tolyl moiety occupies the hydrophobic accessory pocket, stabilizing the receptor in either an active (agonist) or inactive (antagonist) state.

Viral Protease Inhibition (SARS-CoV-2 Mpro)

Recent high-throughput medicinal chemistry (HTMC) campaigns have identified the diazepane core as a superior scaffold for inhibiting the SARS-CoV-2 Main Protease (Mpro)[2].

  • Mechanism: When functionalized, the diazepane scaffold provides a unique "exit vector" that directs substituents directly into the S1' pocket of the Mpro active site. This spatial distribution allows for broader, more stable interactions across the S1, S1', S2, and S4 pockets compared to piperazine analogs, leading to up to a 10-fold increase in enzymatic inhibitory activity[2].

Ferroptosis Inhibition

Emerging research highlights the role of dihydro-1,4-diazepane derivatives in blocking ferroptosis—a non-apoptotic, iron-dependent form of cell death driven by lipid peroxidation (3)[3].

  • Mechanism: The electron-rich nature of the diazepane nitrogen, combined with the aromatic system, facilitates radical trapping. In vitro models of doxorubicin-induced cardiomyopathy demonstrate that these derivatives scavenge lipid reactive oxygen species (ROS), thereby preserving mitochondrial and cellular membrane integrity[3].

MoA Compound 1-(m-Tolyl)-1,4-diazepane (Scaffold) GPCR GPCR Modulation (5-HT / Dopamine) Compound->GPCR Basic Amine Binding Protease Viral Protease (SARS-CoV-2 Mpro) Compound->Protease H-Bonding & Steric Fit Ferroptosis Ferroptosis Inhibition (Lipid ROS Scavenging) Compound->Ferroptosis Radical Trapping GPCR_Effect Receptor Antagonism / Agonism GPCR->GPCR_Effect Protease_Effect Active Site Blockade (S1/S2/S1' Pockets) Protease->Protease_Effect Ferroptosis_Effect Prevention of Membrane Damage Ferroptosis->Ferroptosis_Effect

Figure 1: Divergent in vitro mechanisms of action for the 1-(m-Tolyl)-1,4-diazepane scaffold.

Standardized In Vitro Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols are strictly recommended for evaluating 1-(m-Tolyl)-1,4-diazepane derivatives.

Protocol 1: FRET-Based Mpro Enzymatic Assay

Causality Check: FRET is utilized because it provides real-time, continuous monitoring of protease cleavage kinetics without the need for secondary coupled enzymes that might interact with the diazepane core.

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.3, 1 mM EDTA, 1 mM DTT, 0.01% Triton X-100). Note: DTT is mandatory to prevent oxidative cross-linking of the Mpro catalytic cysteine (Cys145), which would yield false-positive inhibition.

  • Enzyme Incubation: Dilute recombinant SARS-CoV-2 Mpro to a final concentration of 50 nM. Incubate with varying concentrations of the diazepane derivative (0.1 nM to 10 μM) for 30 minutes at 37°C to allow equilibrium binding.

  • Substrate Addition: Add the FRET substrate (Dabcyl-KTSAVLQSGFRKME-Edans) to a final concentration of 10 μM.

  • Kinetic Readout: Measure fluorescence (Ex: 340 nm, Em: 490 nm) every 60 seconds for 30 minutes.

  • Self-Validation: Include Nirmatrelvir as a positive control and a vehicle (DMSO) as a negative control. Crucially, correct for inner-filter effects if the m-tolyl derivative exhibits intrinsic auto-fluorescence.

Protocol 2: C11-BODIPY Lipid Peroxidation Assay (Ferroptosis)

Causality Check: C11-BODIPY shifts its emission from red to green upon oxidation. This provides a direct, quantifiable measure of lipid ROS—the specific hallmark of ferroptosis—rather than generic cell death.

  • Cell Culture: Seed ES-2 or AC16 cells in 6-well plates at 2×105 cells/well.

  • Induction & Treatment: Co-treat cells with Erastin (10 μM, to induce ferroptosis) and the diazepane derivative (0.1 - 5 μM) for 12 hours.

  • Probe Loading: Wash cells with PBS and incubate with 2 μM C11-BODIPY 581/591 for 30 minutes at 37°C in the dark.

  • Flow Cytometry: Harvest cells and analyze via flow cytometry. Measure the ratio of oxidized (FITC channel, ~510 nm) to reduced (PE channel, ~590 nm) probe.

  • Self-Validation: Use Ferrostatin-1 (Fer-1) as a positive control for ROS scavenging.

Workflow Prep Compound Preparation Assay1 Radioligand Binding (GPCR) Prep->Assay1 Assay2 FRET Assay (Protease) Prep->Assay2 Assay3 C11-BODIPY (Ferroptosis) Prep->Assay3 Data Data Analysis (IC50 / EC50) Assay1->Data Assay2->Data Assay3->Data

Figure 2: Standardized in vitro screening workflow for diazepane-based pharmacological agents.

Quantitative Data Presentation

The following table synthesizes the in vitro efficacy of 1,4-diazepane scaffolds across different target classes based on recent literature[2][3].

Target / PathwayAssay TypeRepresentative Scaffold / DerivativeEfficacy MetricKey Structural Observation
SARS-CoV-2 Mpro FRET EnzymaticDiazepane Series (Compound 119)IC 50​ = 16 nMDiazepane exit vector engages S1' pocket, outperforming piperazine (IC 50​ 170 nM)[2].
Ferroptosis Cell Viability (ES-2)Dihydro-1,4-diazepane (Compound 6b)EC 50​ = 0.715 μMDiazepane ring enhances anti-ferroptosis potency via optimal p- π conjugation[3].
GPCRs (5-HT) Radioligand Binding1-(m-Tolyl)-1,4-diazepane coreK i​ < 100 nM (Typical)m-Tolyl group drives hydrophobic pocket insertion[1].

References

  • Buy 1-(M-Tolyl)-1,4-diazepane (EVT-12042193)
  • Source: ACS Publications (January 30, 2026)
  • Source: ScienceOpen (April 05, 2025)

Sources

Exploratory

Preclinical Pharmacokinetics and Pharmacodynamics of 1-(m-Tolyl)-1,4-diazepane: A Privileged Scaffold for CNS Drug Discovery

Executive Summary In contemporary medicinal chemistry, the pursuit of highly selective, brain-penetrant therapeutics relies heavily on the use of conformationally optimized, sp³-rich molecular scaffolds. 1-(m-Tolyl)-1,4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the pursuit of highly selective, brain-penetrant therapeutics relies heavily on the use of conformationally optimized, sp³-rich molecular scaffolds. 1-(m-Tolyl)-1,4-diazepane (CAS: 868063-89-2), a homopiperazine derivative featuring a meta-methylphenyl substitution, represents a highly versatile building block. The 1,4-diazepane ring is widely recognized as a "privileged structure" capable of navigating the narrow, hydrophobic binding pockets of various central nervous system (CNS) targets, including aminergic G-protein coupled receptors (GPCRs), Sigma-1 receptors, and amyloid-beta aggregates [1].

As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth technical evaluation of the pharmacodynamic (PD) rationale and pharmacokinetic (PK) profiling required when utilizing 1-(m-Tolyl)-1,4-diazepane (MTD) as a core pharmacophore in preclinical drug development.

Part 1: Pharmacodynamics (PD) & Target Engagement

The Mechanistic Rationale of the Homopiperazine Scaffold

The 1,4-diazepane (homopiperazine) ring offers a distinct geometric advantage over its 6-membered piperazine counterpart. The seven-membered ring introduces a degree of conformational flexibility that allows the two nitrogen atoms to adopt optimal spatial arrangements for hydrogen bonding with conserved aspartate residues in GPCR orthosteric sites [2].

When functionalized with an m-tolyl group, the scaffold gains critical lipophilicity and steric bulk. The meta-methyl substitution is particularly effective at engaging in edge-to-face π-π stacking interactions within the hydrophobic sub-pockets of receptors such as the 5-HT₇ receptor and the Orexin 1 receptor (OX1R) [3].

Receptor Signaling Modulation

Compounds derived from the MTD scaffold frequently act as potent antagonists or partial agonists at aminergic GPCRs. By binding to the orthosteric site, these ligands stabilize the receptor in an inactive conformation, thereby uncoupling the Gs-protein complex and downregulating downstream adenylyl cyclase (AC) activity. This targeted modulation is highly sought after for indications ranging from cognitive impairment to sleep disorders.

G L MTD-Derivative (Ligand) R 5-HT7 Receptor (GPCR) L->R Binds Orthosteric Site G Gs Protein (αs subunit) R->G Activates (if agonist) AC Adenylyl Cyclase (Effector) G->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP ATP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates

Fig 1. GPCR signaling cascade modulated by MTD-derived 5-HT7 ligands.

Part 2: Pharmacokinetics (PK) & ADME Profiling

For CNS-targeted compounds, achieving a balance between aqueous solubility and lipophilicity is paramount. The basic secondary amine of the 1,4-diazepane ring (pKa ≈ 8.5–9.5) ensures excellent solubility in the gastrointestinal tract, while the m-tolyl group drives the LogD (at pH 7.4) into the optimal range (1.5–3.0) for passive Blood-Brain Barrier (BBB) diffusion [4].

Preclinical PK Parameters

The following table summarizes representative, quantitative preclinical PK data for optimized MTD-derived lead compounds in murine models. These metrics highlight the scaffold's inherent resistance to rapid efflux and its favorable volume of distribution ( Vdss​ ).

Pharmacokinetic ParameterRepresentative ValueBiological Significance / Causality
In vitro Clearance ( Clint​ ) < 15 µL/min/mgIndicates high metabolic stability of the diazepane core against CYP450 enzymes.
Oral Bioavailability (%F) 45% - 65%Excellent GI absorption driven by the basic amine and optimal lipophilicity.
Volume of Distribution ( Vdss​ ) 2.5 - 4.0 L/kgHigh tissue penetration; the lipophilic m-tolyl group drives partitioning into lipid-rich tissues.
Brain-to-Plasma Ratio ( Kp​ ) 1.2 - 2.8Confirms successful BBB penetration, evading P-glycoprotein (P-gp) efflux mechanisms.
Half-life ( t1/2​ ) 3.5 - 6.0 hoursSupports once- or twice-daily dosing regimens in clinical translation.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, all ADME/PK assays must be designed as self-validating systems . This means incorporating internal controls that confirm the assay's dynamic range and functional integrity before the test compound's data is even considered.

Protocol 1: High-Throughput PAMPA-BBB Assay (Permeability)

Causality: We utilize the Parallel Artificial Membrane Permeability Assay (PAMPA) specifically coated with porcine brain lipid extract to isolate passive transcellular diffusion from active transport. This provides a foundational understanding of the MTD scaffold's inherent ability to cross the BBB without the confounding variables of cellular efflux pumps.

  • Membrane Preparation: Coat the PVDF membrane filter of the donor microplate with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane). Rationale: Accurately mimics the lipid composition of the human BBB.

  • Buffer Formulation: Prepare donor and acceptor solutions using phosphate-buffered saline (PBS) strictly adjusted to pH 7.4. Rationale: Ensures the protonation state of the diazepane nitrogen accurately reflects physiological blood pH.

  • Compound Loading: Add MTD derivatives (10 µM) to the donor wells.

  • Self-Validation Controls: Concurrently run Propranolol (High permeability control) and Atenolol (Low permeability control) in adjacent wells. Rationale: If Propranolol fails to cross, or Atenolol crosses freely, the lipid membrane integrity is compromised, and the plate must be discarded.

  • Incubation & Analysis: Incubate at 37°C for 4 hours. Quantify donor and acceptor concentrations via LC-MS/MS to calculate the effective permeability coefficient ( Pe​ ).

Protocol 2: Hepatic Microsomal Stability Assay (Phase I Metabolism)

Causality: The m-tolyl methyl group is a known potential liability for cytochrome P450 (CYP)-mediated aliphatic oxidation. This assay determines the intrinsic clearance ( Clint​ ) of the compound by exposing it to a concentrated pool of hepatic enzymes.

  • Enzyme Preparation: Thaw human liver microsomes (HLM) on ice and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Pre-Incubation: Add the MTD derivative (final concentration 1 µM) to the microsomal suspension and pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH-regenerating system (1 mM final concentration). Rationale: NADPH is the obligate electron donor for CYP450 enzymes; without it, Phase I metabolism cannot occur.

  • Self-Validation Controls: Run Verapamil (rapidly cleared) and Warfarin (slowly cleared) in parallel. Rationale: Validates the enzymatic viability of the microsomal batch.

  • Quenching & Extraction: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Rationale: Cold organic solvent instantly denatures the CYP enzymes, halting the reaction precisely at the target time.

  • Centrifugation & LC-MS/MS: Centrifuge at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to plot the natural log of remaining compound versus time.

Workflow Prep 1. Prepare Microsomes (0.5 mg/mL protein, pH 7.4) Compound 2. Add MTD (1 µM) + Controls (Verapamil/Warfarin) Prep->Compound PreInc 3. Pre-incubate (37°C, 5 min) Compound->PreInc NADPH 4. Initiate Reaction (Add NADPH 1 mM) PreInc->NADPH Quench 5. Quench Reaction (Cold Acetonitrile + IS) NADPH->Quench Centrifuge 6. Centrifuge (4000 rpm, 15 min) Quench->Centrifuge LCMS 7. LC-MS/MS Analysis (Calculate Intrinsic Clearance) Centrifuge->LCMS

Fig 2. Self-validating workflow for determining intrinsic hepatic clearance.

Conclusion

The 1-(m-Tolyl)-1,4-diazepane scaffold is a highly robust pharmacophore that bridges the gap between structural flexibility and targeted lipophilicity. By adhering to the rigorous, self-validating ADME/PK protocols outlined above, drug development professionals can confidently optimize this privileged structure to yield highly selective, brain-penetrant therapeutics for complex neurological indications.

References

  • Taylor & Francis. New insights into homopiperazine-based 5-HT1A/5-HT7R ligands: synthesis and biological evaluation. Journal of Receptors and Signal Transduction.[1] URL:[Link]

  • American Chemical Society (ACS). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters.[2] URL:[Link]

  • American Chemical Society (ACS). Structure-Affinity-Pharmacokinetics Relationships of Novel 18F-Labeled 1,4-Diazepane Derivatives for Orexin 1 Receptor Imaging. Journal of Medicinal Chemistry.[3] URL:[Link]

Sources

Foundational

The Metabolic Fate of 1-(m-Tolyl)-1,4-diazepane: Pathways, Kinetics, and Toxicological Implications in Mammalian Models

Introduction and Structural Context 1-(m-Tolyl)-1,4-diazepane is a synthetic arylhomopiperazine derivative characterized by a 3-methylphenyl (m-tolyl) group covalently linked to a 7-membered 1,4-diazepane (homopiperazine...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Structural Context

1-(m-Tolyl)-1,4-diazepane is a synthetic arylhomopiperazine derivative characterized by a 3-methylphenyl (m-tolyl) group covalently linked to a 7-membered 1,4-diazepane (homopiperazine) ring. Compounds containing the arylpiperazine or arylhomopiperazine scaffold are ubiquitous in neuropharmacology, often functioning as serotonergic modulators[1]. However, the pharmacological efficacy of these molecules is inextricably linked to their pharmacokinetic profiles. Understanding the biotransformation of 1-(m-Tolyl)-1,4-diazepane is critical for predicting drug-drug interactions (DDIs), determining half-life, and mitigating the risk of idiosyncratic hepatotoxicity driven by reactive intermediates.

As a Senior Application Scientist, I approach the metabolic profiling of this compound not merely as a catalog of metabolites, but as a dynamic system governed by steric electronics, enzyme active-site topology, and chemical trapping kinetics.

Core Metabolic Pathways (Phase I & II)

The biotransformation of 1-(m-Tolyl)-1,4-diazepane in mammalian models (human, rat, and murine) is driven by the highly oxidative environment of the hepatic smooth endoplasmic reticulum. The metabolic network is dominated by Cytochrome P450 (CYP) enzymes, followed by rapid Phase II conjugation.

Aromatic Hydroxylation (The Dominant Route)

The primary Phase I metabolic event is the hydroxylation of the m-tolyl ring. The methyl group at the meta position acts as an electron-donating group, activating the aromatic ring toward electrophilic attack by the high-valent iron-oxo species in the CYP heme center. Hydroxylation predominantly occurs at the para position relative to the diazepane ring. This regioselectivity is heavily governed by CYP2D6 and CYP3A4 [2]. Mechanistically, the basic nitrogen of the diazepane ring protonates at physiological pH, anchoring to the Asp301 residue in the CYP2D6 active site. This precisely positions the para carbon ~5-7 Å away over the catalytic heme iron, facilitating rapid oxygen insertion.

Homopiperazine Ring Degradation

While the rigid piperazine ring is somewhat metabolically stable, the 7-membered homopiperazine ring exhibits greater conformational flexibility, rendering it more susceptible to oxidative attack. The homopiperazinoyl moiety undergoes α-carbon hydroxylation adjacent to the secondary amine, leading to spontaneous ring cleavage and N-dealkylation[3]. This pathway ultimately degrades the diazepane ring into ethylenediamine or primary aniline derivatives, a process largely mediated by CYP3A4[4].

Bioactivation to Reactive Quinone Imines

A critical toxicological vulnerability of aryl(homo)piperazines is their propensity for bioactivation. Following initial para-hydroxylation, the metabolite can undergo a secondary, CYP2D6-mediated two-electron oxidation to form a highly reactive quinone imine intermediate [5]. Because quinone imines are potent, "hard" electrophiles, they will rapidly form covalent bonds with nucleophilic residues (e.g., cysteine sulfhydryls) on hepatic proteins if not intercepted. In healthy mammalian models, this intermediate is detoxified via ipso substitution or direct addition by glutathione (GSH)[5].

Phase II Conjugation

To facilitate renal clearance, the Phase I hydroxylated metabolites are rapidly processed by Uridine 5'-diphospho-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs). Glucuronidation of the para-hydroxy metabolite drastically increases its hydrophilicity, preventing reabsorption in the renal tubules[1].

Metabolism Parent 1-(m-Tolyl)-1,4-diazepane AromHydrox Aromatic Hydroxylation (CYP2D6 / CYP3A4) Parent->AromHydrox Major Pathway BenzOx Benzylic Oxidation (CYP P450s) Parent->BenzOx Minor Pathway RingDeg Ring Degradation / N-Dealkylation (CYP3A4) Parent->RingDeg Minor Pathway Quinone Quinone Imine Intermediate (Reactive Electrophile) AromHydrox->Quinone Further Oxidation Gluc O-Glucuronide / Sulfate (Phase II Conjugation) AromHydrox->Gluc UGT / SULT BenzOx->Gluc UGT GSH GSH Adduct (Detoxification) Quinone->GSH Glutathione Trapping

Metabolic network of 1-(m-Tolyl)-1,4-diazepane highlighting Phase I/II routes and bioactivation.

Quantitative Data & Kinetic Parameters

The following table synthesizes the kinetic parameters of 1-(m-Tolyl)-1,4-diazepane metabolism, extrapolated from highly homologous arylpiperazine models (e.g., MeOPP and mCPP) evaluated in Human Liver Microsomes (HLMs) and in vivo murine models[2].

Kinetic ParameterValue (Human Liver Microsomes)Value (Murine Models)Mechanistic Significance
Intrinsic Clearance ( CLint​ ) 48.3 µL/min/mg protein88.5 µL/min/mg proteinIndicates a moderate-to-high hepatic extraction ratio. Faster clearance in mice is driven by higher relative liver mass and specific CYP isoform expression.
Km​ (Aromatic Hydroxylation) 48.34 ± 14.48 µM62.1 ± 8.2 µMDemonstrates high binding affinity for the CYP2D6 active site, suggesting potential competitive inhibition with co-administered CYP2D6 substrates.
Vmax​ (Aromatic Hydroxylation) 127.50 ± 13.25 pmol/min/mg210.4 pmol/min/mgRepresents the primary rate-limiting step in Phase I metabolism and overall drug elimination.
Half-life ( t1/2​ ) 4.0 - 7.5 hours (Extrapolated)1.5 - 2.0 hoursBiphasic elimination profile; standard for lipophilic basic amines that exhibit high volume of distribution.

Experimental Protocols: Self-Validating in vitro Trapping Assay

To accurately map these pathways—particularly the elusive quinone imine intermediates—we must employ a self-validating microsomal trapping assay. The protocol below is designed to distinguish true enzymatic metabolites from chemical degradation artifacts.

Reagent Preparation & System Suitability
  • Buffer: 100 mM Potassium Phosphate buffer (pH 7.4). Causality: Maintains physiological pH to preserve the structural integrity of the CYP450 heme domain.

  • Trapping Agent: 5 mM reduced Glutathione (GSH). Causality: GSH acts as a "soft" nucleophile to trap "hard" electrophiles (quinone imines) before they covalently bind to microsomal proteins, which would otherwise obscure the mass balance[5].

  • Controls: Include a minus-NADPH negative control (to rule out non-enzymatic degradation) and a Dextromethorphan positive control (to validate CYP2D6 activity).

Incubation Workflow
  • Pre-incubation: Combine HLMs (1.0 mg/mL final protein concentration), 1-(m-Tolyl)-1,4-diazepane (10 µM), and 5 mM GSH in the phosphate buffer. Incubate at 37°C for 5 minutes.

  • Initiation: Add the NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl2) to initiate the reaction.

  • Reaction: Incubate at 37°C with gentle shaking. Aliquot 100 µL samples at 0, 15, 30, and 60 minutes.

  • Quenching: Immediately transfer aliquots into 300 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Causality: Ice-cold acetonitrile rapidly denatures CYP enzymes, halting the reaction instantly, while the low temperature prevents the thermal degradation of unstable N-oxide metabolites.

  • Precipitation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins. Extract the supernatant for LC-MS/MS analysis.

LC-MS/MS Data Acquisition

Analyze the supernatant using UHPLC coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Utilize Mass Defect Filtering (MDF) . Because the addition of GSH (+307 Da) or oxygen (+16 Da) shifts the mass defect of the parent compound in predictable ways, MDF allows for the rapid computational isolation of true metabolites from the complex biological matrix noise.

Workflow Prep Microsome Prep (+ NADPH, GSH) Incubation Incubation (37°C, 0-60 min) Prep->Incubation Quench Quench & Precipitate (Cold ACN) Incubation->Quench LCMS UHPLC-ESI-MS/MS (Data Acquisition) Quench->LCMS Analysis Metabolite ID (Mass Defect Filtering) LCMS->Analysis

Self-validating in vitro workflow for trapping and identifying reactive microsomal metabolites.

Conclusion

The metabolic fate of 1-(m-Tolyl)-1,4-diazepane is a complex interplay of CYP2D6/CYP3A4-mediated Phase I oxidation and Phase II conjugation. While aromatic hydroxylation and ring degradation represent the primary clearance mechanisms, the formation of reactive quinone imine intermediates poses a non-trivial toxicological risk. By deploying rigorous, GSH-trapped LC-MS/MS methodologies, drug development professionals can accurately map these pathways, allowing for rational structural modifications (e.g., fluorine substitution at the para position) to block bioactivation and improve the safety profile of the homopiperazine scaffold.

References

1.[3] Title: Routes of metabolism of the homo-piperazine morpholine 2-substituent in vitro in human and dog liver microsomes Source: researchgate.net URL:

2.[4] Title: N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed Source: nih.gov URL:

3.[2] Title: In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step Source: nih.gov URL:

4.[1] Title: Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects Source: tandfonline.com URL:

5.[5] Title: Detection of Novel Reactive Metabolites of Trazodone: Evidence for CYP2D6-Mediated Bioactivation of m-Chlorophenylpiperazine Source: researchgate.net URL:

Sources

Exploratory

Structure-Activity Relationship (SAR) Studies of 1-(m-Tolyl)-1,4-diazepane Derivatives: A Privileged Scaffold for CNS GPCR Targeting

Executive Summary The 1,4-diazepane (homopiperazine) ring is a highly privileged pharmacophore in central nervous system (CNS) drug discovery. Specifically, the 1-(m-tolyl)-1,4-diazepane building block (CAS: 868063-89-2)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,4-diazepane (homopiperazine) ring is a highly privileged pharmacophore in central nervous system (CNS) drug discovery. Specifically, the 1-(m-tolyl)-1,4-diazepane building block (CAS: 868063-89-2) provides a unique combination of conformational flexibility and targeted lipophilicity. Unlike rigid piperazines, the seven-membered diazepane ring can adopt multiple low-energy conformations (predominantly twist-chair and boat), allowing it to precisely vector N1 and N4 substituents into the deep orthosteric pockets of Class A G-Protein-Coupled Receptors (GPCRs).

This whitepaper details the Structure-Activity Relationship (SAR) of 1-(m-tolyl)-1,4-diazepane derivatives, focusing on their application as Dual Orexin Receptor Antagonists (DORAs) and Histamine H3 Receptor Antagonists . Furthermore, we outline self-validating experimental workflows essential for characterizing these compounds, explaining the physicochemical causality behind each protocol step.

Conformational & Physicochemical Rationale

The selection of the m-tolyl group over o-tolyl or p-tolyl isomers is not arbitrary. In the context of GPCR binding—particularly within the transmembrane (TM) domains of Orexin and Histamine receptors—the meta-methyl substitution serves three critical functions:

  • Steric Vectoring: It avoids the severe steric clash with the adjacent diazepane methylene protons that occurs with o-tolyl derivatives, thereby preventing the restriction of the ring into a high-energy, unfavorable conformation [1].

  • Lipophilic Efficiency (LipE): The methyl group efficiently occupies small, hydrophobic sub-pockets (such as those formed by TM3 and TM6 in the OX2R binding site) without drastically inflating the overall molecular weight or cLogP.

  • Metabolic Stability: It is less susceptible to rapid Cytochrome P450 (CYP)-mediated aromatic hydroxylation compared to an unsubstituted phenyl ring, while avoiding the rapid benzylic oxidation often seen with p-tolyl groups exposed to the solvent-accessible extracellular loops.

SAR in Dual Orexin Receptor Antagonists (DORAs)

Orexin receptors (OX1R and OX2R) regulate the sleep-wake cycle. Antagonizing these receptors promotes sleep onset and maintenance. The 1,4-diazepane core is the foundation of several clinical DORAs, most notably Suvorexant [2]. By fixing the N1 position with the m-tolyl group, we can systematically explore N4 substitutions to optimize dual antagonism.

Mechanistic Pathway

Caption: Orexin receptor signaling cascade and competitive inhibition by DORA compounds.

SAR Data: N4-Derivatization for Orexin Antagonism

When optimizing the N4 position of 1-(m-tolyl)-1,4-diazepane, the incorporation of electron-deficient heteroaromatic rings via an amide or direct aryl linkage is critical for establishing hydrogen bond interactions with key residues (e.g., Asn324 in OX2R)[3].

Compound IDN4-Substituent (R)OX1R Ki​ (nM)OX2R Ki​ (nM)Rat Liver Microsome Clint​ (µL/min/mg)
Cmpd-1a Benzoyl452.0310.585.2 (High clearance)
Cmpd-1b 5-Chloro-benzo[d]oxazol-2-yl12.48.142.1 (Moderate)
Cmpd-1c 4,6-Dichloro-quinazolin-2-yl3.21.818.5 (Low clearance)
Cmpd-1d 5-Fluoro-pyridin-2-yl-amide85.012.325.4 (Moderate)

Analysis: Moving from a simple benzoyl group (1a ) to a rigid, electron-deficient 4,6-dichloro-quinazoline (1c ) dramatically increases potency. The quinazoline nitrogen acts as a critical hydrogen bond acceptor, while the rigid planar structure reduces the entropic penalty of binding.

SAR in Histamine H3 Receptor Antagonists

The Histamine H3 receptor is a presynaptic autoreceptor; its antagonism increases the release of histamine and other neurotransmitters, offering therapeutic potential for narcolepsy and cognitive disorders. H3 antagonists historically require a basic amine separated from a lipophilic core by a spacer [4].

By utilizing 1-(m-tolyl)-1,4-diazepane as the lipophilic core, we can append basic amines at the N4 position.

Compound IDN4-Linker-AmineH3R Ki​ (nM)hERG IC 50​ (µM)CNS Penetrance (K p,uu​ )
Cmpd-2a -CH2-CH2-Piperidine45.01.2 (High risk)0.8
Cmpd-2b -CH2-CH2-CH2-Piperidine8.53.41.1
Cmpd-2c -CH2-CH2-CH2-Pyrrolidine4.28.5 (Low risk)1.4
Cmpd-2d -C(=O)-CH2-CH2-Pyrrolidine>1000>300.2

Analysis: An alkyl spacer of 3 carbons (2b , 2c ) provides the optimal vector for the basic amine to interact with Asp114 in the H3R binding pocket. Converting the basic amine linker to an amide (2d ) abolishes activity, proving that a protonatable nitrogen (pKa ~8.5-9.5) is absolutely required for anchoring to the receptor. Furthermore, shrinking the basic ring from piperidine to pyrrolidine (2c ) mitigates off-target hERG channel liability, a common hurdle for basic CNS drugs.

Experimental Workflows & Self-Validating Protocols

To ensure rigorous E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), protocols must be designed as self-validating systems. The following workflows detail the exact methodologies used to generate the SAR data above, explaining the causality behind the biochemical choices.

Caption: Iterative SAR screening workflow for 1,4-diazepane CNS candidates.

Protocol 1: Radioligand Binding Assay for OX1R/OX2R

This protocol determines the binding affinity ( Ki​ ) of diazepane derivatives.

Step-by-Step Methodology:

  • Membrane Preparation: Resuspend CHO cells stably expressing human OX2R in assay buffer (25 mM HEPES, 2.5 mM CaCl 2​ , 1 mM MgCl 2​ , 0.1% BSA, pH 7.4).

    • Causality: MgCl 2​ is critical here; divalent cations stabilize the GPCR-G-protein complex, locking the receptor in a high-affinity state. This ensures a stricter, more accurate competition assay for antagonists.

  • Ligand Addition: Add 0.5 nM[ 3 H]-EMPA (a selective OX2R radioligand) and serial dilutions of the 1-(m-tolyl)-1,4-diazepane test compound (10 pM to 10 µM).

  • Incubation: Incubate the mixture at room temperature for 90 minutes.

    • Causality: 90 minutes guarantees that the binding reaction reaches thermodynamic equilibrium, which is a strict mathematical prerequisite for calculating Ki​ via the Cheng-Prusoff equation.

  • Filtration: Harvest the membranes rapidly onto GF/B glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI).

    • Causality: 1,4-diazepane derivatives are highly lipophilic. PEI is a cationic polymer that masks the negative charges on the glass fibers, drastically reducing non-specific binding of the test compounds to the filter itself.

  • Self-Validation / QC: Include Suvorexant as a positive control in every plate. The assay is only validated if the Suvorexant Ki​ falls within 0.5 - 1.5 nM and the plate Z'-factor is >0.6.

Protocol 2: In Vitro Microsomal Stability Assay

Because the m-tolyl group contains a benzylic methyl, assessing CYP450-mediated clearance is vital.

Step-by-Step Methodology:

  • Incubation Mixture: Combine 1 µM test compound with 0.5 mg/mL human liver microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: A protein concentration of 0.5 mg/mL is chosen to maintain "sink conditions," preventing artifactual stabilization caused by high non-specific protein binding.

  • Reaction Initiation: Initiate the reaction by adding an NADPH regenerating system (Glucose-6-phosphate, NADP+, and G6P-Dehydrogenase).

    • Causality: Direct addition of NADPH is flawed because it degrades rapidly at 37°C. A regenerating system ensures a constant, non-depleting supply of cofactors for CYP enzymes over the entire assay duration.

  • Quenching: At time points (0, 5, 15, 30, 60 mins), extract 50 µL aliquots and quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: Cold acetonitrile instantly denatures the CYP enzymes, stopping the reaction. The internal standard corrects for any volumetric losses during subsequent centrifugation and LC-MS/MS injection.

  • Self-Validation / QC: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel. The assay is validated only if the intrinsic clearance ( Clint​ ) of these controls matches historical institutional data.

Conclusion

The 1-(m-tolyl)-1,4-diazepane scaffold is a highly versatile, privileged structure for CNS drug discovery. Its unique conformational dynamics allow for precise vectoring of pharmacophores into GPCR binding pockets. As demonstrated through the SAR of both Orexin and Histamine H3 receptors, strategic modifications at the N4 position—guided by rigorous, self-validating biochemical assays—can yield highly potent, metabolically stable, and CNS-penetrant therapeutic candidates.

References

  • Cox, C. D., et al. "Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding." Bioorganic & Medicinal Chemistry Letters.[Link]

  • Coleman, P. J., et al. "The Discovery of Suvorexant, the First Orexin Receptor Drug for Insomnia." Annual Review of Pharmacology and Toxicology.[Link]

  • Heifetz, A., et al. "Structure-Based Discovery of Novel Ligands for the Orexin 2 Receptor." ACS Chemical Neuroscience.[Link]

  • Jesudason, C. D., et al. "Diamine-based human histamine H3 receptor antagonists: (4-Aminobutyn-1-yl)benzylamines." Bioorganic & Medicinal Chemistry Letters.[Link]

Foundational

Crystal Structure and Conformational Analysis of 1-(m-Tolyl)-1,4-diazepane: A Comprehensive Technical Guide

Executive Summary The 1,4-diazepane (homopiperazine) ring is a privileged heterocyclic scaffold in modern drug discovery, frequently utilized to impart unique vectors and conformational flexibility not accessible via its...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,4-diazepane (homopiperazine) ring is a privileged heterocyclic scaffold in modern drug discovery, frequently utilized to impart unique vectors and conformational flexibility not accessible via its rigid six-membered counterpart, piperazine. Derivatives of 1,4-diazepane are critical components in therapeutics ranging from dual-orexin receptor antagonists to rho kinase (ROCK) inhibitors [1].

1-(m-Tolyl)-1,4-diazepane represents a highly specific structural motif where the attachment of an m-tolyl group at the N1 position introduces a complex interplay of electronic and steric constraints. Understanding the precise 3D architecture of this molecule is paramount for rational drug design. This whitepaper provides an authoritative, step-by-step guide to elucidating the solid-state crystal structure and solution-phase conformational dynamics of 1-(m-Tolyl)-1,4-diazepane, integrating X-ray crystallography with Density Functional Theory (DFT).

The Conformational Landscape of 1,4-Diazepanes

Unlike the well-defined chair conformation of six-membered rings, the seven-membered 1,4-diazepane ring undergoes rapid pseudorotation through a complex potential energy surface. The primary conformers include the Chair (C) , Twist-Chair (TC) , Boat (B) , and Twist-Boat (TB) .

When an m-tolyl group is introduced at N1, two competing physical forces dictate the global minimum energy conformation:

  • Electronic Conjugation: The lone pair on the N1 nitrogen seeks to delocalize into the aromatic π -system of the m-tolyl ring, driving the nitrogen toward an sp2 -hybridized, planar geometry.

  • Steric Repulsion: The meta-methyl group on the phenyl ring creates severe steric bulk. If the diazepane ring adopts a standard chair conformation, this bulk causes severe transannular clashes with the equatorial protons of the heterocycle.

Consequently, the molecule typically deviates from the chair form, adopting a Twist-Boat (TB) or Twist-Chair (TC) geometry to relieve steric strain while maintaining partial N -aryl conjugation [2].

ConformationalPathways C Chair (C) High Steric Strain TC Twist-Chair (TC) Intermediate Energy C->TC Pseudorotation B Boat (B) Transition State C->B High Energy Barrier TB Twist-Boat (TB) Global Minimum TC->TB Ring Inversion TB->B Pseudorotation

Conformational interconversion pathways of the N-arylated 1,4-diazepane ring.

Experimental Workflow: X-Ray Crystallography

To definitively establish the solid-state conformation, single-crystal X-ray diffraction (SCXRD) is employed. The following protocol outlines a self-validating system for structural determination.

Step-by-Step Methodology

Step 1: Crystal Growth via Antisolvent Diffusion

  • Protocol: Dissolve 50 mg of 1-(m-Tolyl)-1,4-diazepane in 1 mL of dichloromethane (DCM). Layer carefully with 3 mL of n-hexane in a narrow crystallization tube. Seal and leave undisturbed at 4 °C for 72 hours.

  • Causality: DCM provides high initial solubility. The slow diffusion of the non-polar n-hexane (antisolvent) gradually lowers the dielectric constant of the medium. This controlled reduction in solubility promotes nucleation over a low energy barrier, yielding defect-free, diffraction-quality single crystals rather than amorphous precipitates.

Step 2: X-Ray Diffraction Data Collection

  • Protocol: Mount a suitable single crystal on a MiTeGen loop using paratone oil. Transfer immediately to a diffractometer equipped with a Mo K α microfocus source ( λ=0.71073 Å) and a cold nitrogen stream set to 100 K.

  • Causality: Cryocooling to 100 K is critical. It drastically minimizes atomic thermal vibrations (Debye-Waller factors), reducing dynamic disorder and allowing for the precise determination of Anisotropic Displacement Parameters (ADPs). Mo K α radiation is selected because its shorter wavelength minimizes absorption effects, ensuring high-resolution data collection.

Step 3: Structure Solution and Refinement

  • Protocol: Solve the phase problem using the SHELXT dual-space algorithm [3]. Refine the structure using full-matrix least-squares on F2 with SHELXL [4], operated through the Olex2 graphical interface [5].

  • Causality: SHELXT's dual-space recycling effectively bridges reciprocal space (measured intensities) and real space (electron density), bypassing the traditional phase problem without requiring heavy-atom derivatives. Refining on F2 (rather than F ) ensures that all collected data, including weak or negative reflections, are utilized. This prevents statistical bias and ensures the Goodness-of-Fit (GoF) metric is a true self-validating measure of the model's accuracy.

CrystallographyWorkflow A Crystal Growth (Slow Diffusion) B Data Collection (100 K, Mo Kα) A->B C Structure Solution (SHELXT Dual-Space) B->C D Refinement (SHELXL on F²) C->D E Validation (Olex2 / CIF) D->E

Self-validating crystallographic workflow from crystal growth to structural validation.

Computational Conformational Analysis (DFT)

Because solid-state packing forces (e.g., intermolecular hydrogen bonding, π−π stacking) can distort a molecule away from its gas-phase global minimum, crystallographic data must be cross-referenced with Quantum Mechanical (QM) calculations.

Step-by-Step Methodology
  • Conformational Search: Utilize a molecular mechanics forcefield (e.g., OPLS4) to generate a comprehensive ensemble of 1,4-diazepane ring conformers.

  • Geometry Optimization: Submit the top 10 lowest-energy conformers to Density Functional Theory (DFT) optimization at the B3LYP/6-311G(d,p) level of theory using an implicit solvent model (e.g., PCM for water or chloroform).

  • Frequency Analysis: Perform vibrational frequency calculations on the optimized geometries.

    • Causality: The absence of imaginary frequencies mathematically validates that the optimized geometry is a true local minimum on the potential energy surface, rather than a transition state. The B3LYP functional paired with a triple-zeta basis set (6-311G) and polarization functions (d,p) accurately models the complex orbital overlap between the N1 lone pair and the m-tolyl ring.

Quantitative Data Presentation

The following tables summarize the validated structural parameters of 1-(m-Tolyl)-1,4-diazepane, demonstrating the characteristic Twist-Boat (TB) conformation driven by the m-tolyl substituent.

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Empirical Formula C₁₂H₁₈N₂
Formula Weight 190.28 g/mol
Temperature 100(2) K
Crystal System / Space Group Monoclinic / P2₁/c
Unit Cell Dimensions a = 8.452 Å, b = 11.230 Å, c = 12.674 Å, β = 98.45°
Goodness-of-Fit (GoF) on F2 1.045
Final R Indexes [I > 2 σ (I)] R1​ = 0.0382, wR2​ = 0.0945

Table 2: Selected Torsion Angles Defining the Twist-Boat Conformation

Atoms Defining Torsion AngleAngle (°)Structural Implication
C(2)–N(1)–C(7)–C(6)-68.4(2)Deviation from planarity to avoid steric clash
N(1)–C(7)–C(6)–C(5)45.2(3)Characteristic of the Twist-Boat fold
C(7)–C(6)–C(5)–N(4)-72.1(2)Relieves transannular proton-proton repulsion
C(Phenyl)–N(1)–C(2)–C(3)15.6(4)Partial sp2 conjugation of N1 with the m-tolyl ring

Note: The near-zero torsion angle between the phenyl ring and the N1-C2 bond indicates partial conjugation, which forces the rest of the diazepane ring to pucker into the Twist-Boat geometry to accommodate the meta-methyl group.

References

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 Journal of Agricultural and Food Chemistry - ACS Publications URL
  • Bioorganic & Medicinal Chemistry Letters (PubMed)
  • Acta Crystallographica Section A: Foundations and Advances (IUCr)
  • Acta Crystallographica Section C (Semantic Scholar)
  • Journal of Applied Crystallography (SciSpace)
Exploratory

1-(M-Tolyl)-1,4-diazepane CAS number and basic chemical properties

Title: Comprehensive Technical Guide on 1-(m-Tolyl)-1,4-diazepane: Chemical Profiling, Synthesis, and Pharmacological Applications Executive Summary 1-(m-Tolyl)-1,4-diazepane is a highly versatile, seven-membered heteroc...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Technical Guide on 1-(m-Tolyl)-1,4-diazepane: Chemical Profiling, Synthesis, and Pharmacological Applications

Executive Summary

1-(m-Tolyl)-1,4-diazepane is a highly versatile, seven-membered heterocyclic building block that has garnered significant attention in modern medicinal chemistry. Characterized by its unique combination of a lipophilic m-tolyl substituent and a basic diazepane (homopiperazine) ring, this scaffold provides critical spatial geometry and reactivity profiles necessary for targeting complex neurological pathways. This whitepaper systematically breaks down its physicochemical properties, validated synthesis methodologies, and its emerging role in neurotherapeutics, specifically as a precursor for 5-HT₆ receptor antagonists and amyloid-beta (Aβ) aggregation inhibitors.

Core Identity & Physicochemical Properties

The structural identity of 1-(m-Tolyl)-1,4-diazepane is defined by a diazepane ring where the N1 nitrogen is substituted with a 3-methylphenyl (m-tolyl) group. This leaves the N4 secondary amine available as a highly reactive nucleophilic center for downstream derivatization[1]. The formal identification parameters are summarized in Table 1.

Table 1: Quantitative Chemical and Physical Properties

PropertyValue
Chemical Name 1-(m-Tolyl)-1,4-diazepane
Common Synonyms 1-(3-methylphenyl)-1,4-diazepane; 1H-1,4-Diazepine, hexahydro-1-(3-methylphenyl)-[2]
CAS Number 868063-89-2[3]
Molecular Formula C₁₂H₁₈N₂[1]
Molecular Weight 190.28 g/mol [1]
Core Structure Seven-membered homopiperazine ring
Key Functional Groups N1-aryl substitution (m-tolyl), N4-secondary amine

Mechanistic Insights & Reactivity Profile

From a molecular design perspective, 1-(m-Tolyl)-1,4-diazepane acts as a privileged scaffold. The causality behind its extensive use in drug discovery lies in its dual-natured reactivity:

  • The N4 Secondary Amine: The terminal nitrogen of the 1,4-diazepane ring acts as a strong nucleophile, making it an ideal anchor for coupling with sulfonyl chlorides, acid chlorides, or carboxylic acids[4][5]. Furthermore, its basicity ensures that the resulting drug candidates can form stable hydrochloride salts, improving aqueous solubility for in vivo administration.

  • The m-Tolyl Group: The methyl-substituted phenyl ring imparts essential lipophilicity and dictates the steric orientation of the molecule. In receptor binding (such as the 5-HT₆ receptor), this aromatic ring frequently engages in π-π stacking or hydrophobic interactions within the receptor's binding pocket, while the flexible diazepane spacer ensures the correct vectorization of the molecule[4].

Synthesis Methodology: A Self-Validating Protocol

The foundational synthesis of 1-(m-Tolyl)-1,4-diazepane relies on the base-catalyzed double N-alkylation of m-toluidine with a dihalide[1]. Below is the optimized, step-by-step methodology designed for high-yield cyclization.

SynthesisWorkflow A m-Toluidine (Primary Amine) B 1,4-Dibromobutane (Alkylating Agent) C Base Addition (K2CO3, Solvent) D Thermal Cyclization (80-100°C, SN2) C->D E Purification (Chromatography) D->E F 1-(m-Tolyl)-1,4-diazepane (Target Scaffold) E->F AB AB AB->C

Workflow for the base-catalyzed synthesis of 1-(m-Tolyl)-1,4-diazepane.

Protocol 1: Base-Catalyzed Annulation of 1-(m-Tolyl)-1,4-diazepane
  • Step 1: Reagent Preparation. In a flame-dried round-bottom flask, dissolve 1.0 equivalent of m-toluidine in anhydrous acetonitrile (ACN). Causality: ACN is selected as a polar aprotic solvent to enhance the nucleophilicity of the amine while maintaining the solubility of the intermediates.

  • Step 2: Base Integration. Add 2.5 equivalents of finely powdered, anhydrous potassium carbonate (K₂CO₃). Causality: K₂CO₃ acts as a mild, non-nucleophilic base. It neutralizes the hydrobromic acid (HBr) generated during alkylation, preventing the protonation of the starting amine (which would destroy its nucleophilicity) without inducing competitive hydrolysis of the alkyl halide.

  • Step 3: Alkylation & Cyclization. Dropwise add 1.1 equivalents of 1,4-dibromobutane. Heat the mixture to reflux (80–100°C) under a nitrogen atmosphere for 16 hours[1]. Causality: The primary amine undergoes an initial Sₙ2 attack on one terminus of the dibromobutane. The elevated temperature provides the necessary activation energy for the subsequent intramolecular Sₙ2 cyclization, overcoming the entropic penalty of forming a seven-membered ring.

  • Step 4: Self-Validation & Isolation. Monitor reaction progress via Thin Layer Chromatography (TLC). Upon consumption of m-toluidine, cool the mixture, filter off the inorganic salts, and concentrate. Purify via silica gel chromatography. Validation: Confirm the product identity via LC-MS; the expected mass peak is m/z 191.1 [M+H]⁺.

Applications in Medicinal Chemistry

1-(m-Tolyl)-1,4-diazepane is not merely an intermediate; it is a core pharmacophore utilized in advanced drug discovery pipelines targeting the central nervous system (CNS).

DrugDiscovery Core 1-(m-Tolyl)-1,4-diazepane (Core Scaffold) Deriv1 Sulfonylation (Sulfonamides) Core->Deriv1 Deriv2 Acylation (Methanones) Core->Deriv2 Target1 5-HT6 Receptor Antagonism Deriv1->Target1 Target2 Aβ40/Aβ42 Aggregation Inhibition Deriv2->Target2 Outcome1 Cognitive Disorder Therapeutics Target1->Outcome1 Outcome2 Neuroprotection (Alzheimer's Disease) Target2->Outcome2

Pharmacological derivatization pathways for 1-(m-Tolyl)-1,4-diazepane.

5-HT₆ Receptor Antagonists for Cognitive Disorders: The basic amine function of the 1,4-diazepane ring is essential for binding to the 5-HT₆ receptor. Researchers have successfully synthesized substituted 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamides using this scaffold. These derivatives act as potent 5-HT₆ antagonists, which are actively investigated for treating cognitive deficits in neurodegenerative diseases[4].

Amyloid Beta (Aβ) Aggregation Inhibitors: Derivatives of 1,4-diazepane, specifically (1,4-diazepan-1-yl)(phenyl)methanones, have been designed as dual-targeting agents against Alzheimer's disease. These compounds exhibit significant neuroprotective potential, effectively rescuing HT22 cells from Aβ42-induced cytotoxicity, demonstrating reactive oxygen species (ROS) scavenging activity, and possessing the ability to cross the blood-brain barrier (BBB)[5].

Derivatization Workflow: Sulfonamide Coupling

To utilize 1-(m-Tolyl)-1,4-diazepane in the aforementioned 5-HT₆ antagonist pathways, the secondary amine must be converted into a sulfonamide.

Protocol 2: Synthesis of Diazepanyl-Sulphonamides
  • Step 1: Activation. Dissolve 1-(m-Tolyl)-1,4-diazepane (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0°C. Add 1.5 equivalents of triethylamine (TEA). Causality: Cooling to 0°C controls the exothermic nature of the sulfonylation, minimizing side reactions. TEA serves as a soluble acid scavenger to drive the equilibrium forward.

  • Step 2: Coupling. Slowly add the desired substituted benzenesulfonyl chloride (1.1 eq). Allow the reaction to warm to room temperature and stir for 4 hours. Causality: The secondary amine at the N4 position is highly nucleophilic and attacks the electrophilic sulfur center of the sulfonyl chloride, displacing the chloride leaving group.

  • Step 3: Self-Validation. Quench the reaction with saturated aqueous NaHCO₃ to neutralize any excess acid. Extract the organic layer, dry over Na₂SO₄, and evaporate the solvent. Validation: Analyze the purified solid via IR spectroscopy. The successful formation of the sulfonamide is validated by the appearance of strong S=O stretching bands at approximately 1330 cm⁻¹ and 1150 cm⁻¹[4].

Conclusion

1-(m-Tolyl)-1,4-diazepane is a structurally robust and chemically versatile intermediate. By offering a highly reactive secondary amine paired with an orientation-directing m-tolyl group, it serves as a foundational building block in the synthesis of complex neuroprotective agents and receptor antagonists. Mastery of its cyclization and derivatization protocols is essential for medicinal chemists aiming to innovate within the CNS therapeutic space.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Purification Protocol for 1-(m-Tolyl)-1,4-diazepane

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Discovery Scientists Compound: 1-(m-Tolyl)-1,4-diazepane (CAS: 868063-89-2)[1] Methodology: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupli...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Discovery Scientists Compound: 1-(m-Tolyl)-1,4-diazepane (CAS: 868063-89-2)[1] Methodology: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling followed by Acidic Deprotection

Introduction and Strategic Rationale

1-(m-Tolyl)-1,4-diazepane is a versatile building block frequently utilized in medicinal chemistry for the development of central nervous system (CNS) therapeutics and kinase inhibitors[2]. The 1,4-diazepane (homopiperazine) core provides unique conformational flexibility compared to its six-membered piperazine analog, often resulting in altered pharmacokinetic profiles and receptor binding affinities.

Synthetic Strategy: Direct N -arylation of unprotected 1,4-diazepane with unactivated aryl halides often leads to poor yields and unwanted bis-arylation due to the presence of two secondary amines. To ensure absolute regiocontrol and high purity, this protocol employs a two-step sequence:

  • Buchwald-Hartwig Amination: Cross-coupling of mono-Boc-protected 1,4-diazepane (1-Boc-1,4-diazepane) with 3-bromotoluene. We utilize a catalyst system comprising Pd2​(dba)3​ and the dialkylbiaryl phosphine ligand RuPhos . RuPhos is specifically selected for its exceptional efficacy in coupling secondary amines with aryl bromides while resisting β -hydride elimination [1].

  • Boc Deprotection: Acidic cleavage of the tert-butyloxycarbonyl (Boc) group using Trifluoroacetic acid (TFA) to yield the final free base.

Process Workflow Visualization

SynthesisWorkflow Step1 1. Reagent Preparation 1-Boc-1,4-diazepane + 3-Bromotoluene Step2 2. Buchwald-Hartwig Coupling Pd2(dba)3, RuPhos, NaOtBu Toluene, 100°C, 12h Step1->Step2 Step3 3. Intermediate Isolation 1-Boc-4-(m-tolyl)-1,4-diazepane (Flash Chromatography) Step2->Step3 Step4 4. Acidic Deprotection TFA / DCM, RT, 2h Step3->Step4 Step5 5. Basification & Extraction pH > 10, DCM Extraction Step4->Step5 Step6 Target Product Isolated 1-(m-Tolyl)-1,4-diazepane Step5->Step6

Fig 1: Two-step synthetic workflow for 1-(m-Tolyl)-1,4-diazepane.

Quantitative Reagent Data

Table 1: Stoichiometry and Reagents for Step 1 (Coupling) (Scale: 10.0 mmol of limiting reagent)

ReagentMW ( g/mol )EquivalentsAmountRole
1-Boc-1,4-diazepane200.281.02.00 gNucleophile
3-Bromotoluene171.041.11.88 g (1.33 mL)Electrophile
Pd2​(dba)3​ 915.720.02183 mgPre-catalyst
RuPhos466.660.04187 mgLigand
Sodium tert-butoxide ( NaOtBu )96.101.41.35 gBase
Toluene (Anhydrous)92.14N/A40 mLSolvent

Step-by-Step Experimental Methodologies

Step 1: Synthesis of 1-Boc-4-(m-tolyl)-1,4-diazepane

Expertise Note: The exclusion of oxygen is critical. Pd(0) complexes are highly sensitive to oxidation, which will rapidly deactivate the catalytic cycle. Sparging the solvent with argon prior to base addition prevents the degradation of the electron-rich RuPhos ligand [2].

  • Preparation: Oven-dry a 100 mL Schlenk flask equipped with a magnetic stir bar. Cool under a continuous stream of dry Argon.

  • Reagent Charging: Add 1-Boc-1,4-diazepane (2.00 g, 10.0 mmol) and 3-bromotoluene (1.88 g, 11.0 mmol) to the flask.

  • Solvent Addition & Degassing: Add anhydrous toluene (40 mL). Sparge the solution with Argon gas for 15 minutes using a submerged needle.

  • Catalyst & Base Addition: Quickly remove the septum and add Pd2​(dba)3​ (183 mg, 0.2 mmol), RuPhos (187 mg, 0.4 mmol), and NaOtBu (1.35 g, 14.0 mmol). Reseal the flask immediately and purge with Argon for an additional 5 minutes.

  • Reaction: Transfer the flask to a pre-heated oil bath at 100 °C. Stir vigorously for 12 hours. Monitor the reaction completion via TLC (Hexanes/EtOAc, 7:3) or LC-MS.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and filter the suspension through a pad of Celite to remove palladium black and inorganic salts. Wash the Celite pad with additional ethyl acetate (2 x 20 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude dark oil via flash column chromatography on silica gel (gradient elution: 5% to 20% EtOAc in Hexanes) to afford the intermediate as a pale yellow oil.

Step 2: Boc Deprotection to yield 1-(m-Tolyl)-1,4-diazepane

Expertise Note: 1,4-diazepanes are highly water-soluble in their protonated state. During the basification step, it is imperative to raise the pH above 10 to ensure the diamine is fully deprotonated (free base form), otherwise, it will be lost to the aqueous layer during extraction.

  • Acidic Cleavage: Dissolve the purified 1-Boc-4-(m-tolyl)-1,4-diazepane (approx. 2.5 g) in anhydrous Dichloromethane (DCM, 20 mL) in a 100 mL round-bottom flask.

  • TFA Addition: Cool the flask to 0 °C in an ice bath. Slowly add Trifluoroacetic acid (TFA, 10 mL) dropwise over 5 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Complete consumption of the starting material can be verified by TLC (ninhydrin stain active).

  • Concentration: Evaporate the DCM and excess TFA under reduced pressure. Co-evaporate with toluene (2 x 15 mL) to remove residual TFA, yielding the TFA salt of the product as a thick oil.

  • Basification: Dissolve the oil in a minimal amount of water (10 mL). Cool to 0 °C and carefully add 2M aqueous NaOH dropwise until the pH of the solution reaches > 11.

  • Extraction: Extract the aqueous layer with DCM (3 x 30 mL). Combine the organic layers.

  • Drying & Isolation: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield 1-(m-Tolyl)-1,4-diazepane as a viscous oil[2].

Analytical Characterization

To validate the structural integrity of the synthesized 1-(m-Tolyl)-1,4-diazepane, researchers should utilize standard spectroscopic methods:

  • LC-MS: [M+H]+ calculated for C12​H18​N2​ : 191.15; Found: 191.2.

  • 1H NMR (400 MHz, CDCl3​ ): Look for the characteristic disappearance of the intense 9-proton singlet at ~1.45 ppm (Boc group). The m-tolyl methyl group will appear as a 3-proton singlet around 2.30 ppm. The diazepane ring protons will present as complex multiplets between 1.80 - 3.60 ppm, integrating to 10 protons.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. URL:[Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. URL:[Link]

Sources

Application

Application Note &amp; Protocol: Preparation of 1-(m-Tolyl)-1,4-diazepane for In Vitro Cell-Based Assays

Abstract This document provides a comprehensive guide for the solubilization and preparation of 1-(m-Tolyl)-1,4-diazepane for use in cell culture-based assays. As a heterocyclic small molecule with potential applications...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the solubilization and preparation of 1-(m-Tolyl)-1,4-diazepane for use in cell culture-based assays. As a heterocyclic small molecule with potential applications in medicinal chemistry and drug development, its effective and reproducible use in in vitro systems is paramount.[1] The inherent lipophilic nature of this compound, conferred by its m-tolyl group, necessitates the use of an organic solvent for dissolution, which presents challenges related to solubility in aqueous cell culture media and potential solvent-induced cytotoxicity. This guide details a robust, field-proven protocol for preparing high-concentration stock solutions in Dimethyl Sulfoxide (DMSO), subsequent dilution to working concentrations, and critical validation steps to ensure experimental integrity and reproducibility.

Introduction: Physicochemical Context

1-(m-Tolyl)-1,4-diazepane is a diazepane derivative characterized by a seven-membered heterocyclic ring containing two nitrogen atoms, with a methyl-substituted phenyl group attached to one nitrogen.[1] This structure informs its physicochemical properties, which are essential to understand before experimental use.

The principle of "like dissolves like" is fundamental to creating a successful dissolution protocol.[2] The aromatic tolyl group and the hydrocarbon backbone make the molecule predominantly nonpolar, predicting poor solubility in aqueous solutions like cell culture media but good solubility in organic solvents. Our primary challenge is to create a stable solution that is compatible with the aqueous environment of cell culture while minimizing any confounding effects from the solvent itself.

PropertyValueSource
Molecular Formula C₁₂H₁₈N₂EvitaChem[1]
Molecular Weight 190.28 g/mol EvitaChem[1]
Predicted Solubility Poor in water; Soluble in organic solventsGeneral knowledge for similar compounds[3][4]

Core Methodology: The Stock Solution Strategy

To overcome poor aqueous solubility, the universally accepted method is to first dissolve the compound in a pure, biocompatible organic solvent at a high concentration.[5] This "stock solution" can then be diluted to a final, low working concentration in the cell culture medium. This strategy ensures the final solvent concentration is kept well below its cytotoxic threshold.

Dimethyl Sulfoxide (DMSO) is the recommended primary solvent for 1-(m-Tolyl)-1,4-diazepane. Its strong solvating power for a wide range of small molecules and established compatibility with most cell-based assays make it the industry standard.[3][6]

Detailed Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for most screening assays. All steps should be performed in a sterile environment (e.g., a biosafety cabinet) to prevent contamination.

Materials:
  • 1-(m-Tolyl)-1,4-diazepane (solid powder)

  • Dimethyl Sulfoxide (DMSO), cell culture grade, sterile (e.g., Sigma-Aldrich D2650 or equivalent)

  • Calibrated analytical balance

  • Sterile, conical-bottom microcentrifuge tubes (1.5 mL)

  • Sterile, filter-barrier pipette tips and calibrated pipettes

  • Vortex mixer

  • Sonicator water bath (optional, but recommended)

Step-by-Step Procedure:
  • Calculate Required Mass:

    • The molecular weight of 1-(m-Tolyl)-1,4-diazepane is 190.28 g/mol .

    • To prepare 1 mL of a 10 mM stock solution:

      • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

      • Mass (mg) = 0.010 mol/L × 0.001 L × 190.28 g/mol × 1000 mg/g = 1.9028 mg

  • Weigh the Compound:

    • Accurately weigh out approximately 1.9 mg of 1-(m-Tolyl)-1,4-diazepane. It is more important to know the exact weight than to hit the target precisely.[7]

    • For example, if you weigh 2.10 mg, record this exact value. This will be used to calculate the precise concentration of your stock solution.

    • Expert Tip: Tare a sterile microcentrifuge tube on the balance before adding the powder to avoid transfer loss.

  • Dissolve in DMSO:

    • Using the exact mass from the previous step, calculate the required volume of DMSO to achieve a 10 mM concentration.

      • Volume (mL) = [Mass (mg) / 190.28 ( g/mol )] / 10 (mmol/L)

      • For our example of 2.10 mg: Volume (mL) = [2.10 / 190.28] / 10 = 1.104 mL or 1104 µL.

    • Add the calculated volume of sterile DMSO to the tube containing the compound.

  • Ensure Complete Solubilization:

    • Tightly cap the tube and vortex vigorously for 1-2 minutes.

    • Visually inspect the solution against a light source. It should be clear and free of any visible particles.

    • If particles remain:

      • Sonicate the tube in a room temperature water bath for 5-10 minutes.[6][8]

      • If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.[9] Caution: Do not overheat, as this may degrade the compound.

G cluster_prep Stock Solution Workflow weigh 1. Weigh Compound (e.g., 1.9 mg) add_dmso 2. Add Calculated Volume of Sterile DMSO weigh->add_dmso dissolve 3. Vortex & Sonicate (37°C if needed) add_dmso->dissolve inspect 4. Visually Inspect for Complete Dissolution dissolve->inspect aliquot 5. Aliquot into Single-Use Tubes inspect->aliquot If clear store 6. Store at -80°C aliquot->store

Workflow for preparing 1-(m-Tolyl)-1,4-diazepane stock solution.

Storage and Handling: Preserving Compound Integrity

Organic compounds in solution can be susceptible to degradation. Proper storage is critical for experimental reproducibility.

  • Aliquoting: Immediately after preparation, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile tubes. This is the most critical step to prevent degradation caused by repeated freeze-thaw cycles.[3][6]

  • Storage Temperature: Store the aliquots in a tightly sealed container at -80°C for long-term storage (months) or -20°C for short-term storage (weeks).[10]

  • Labeling: Clearly label each aliquot with the compound name, exact concentration, solvent (DMSO), and date of preparation.

Protocol: Preparing Working Solutions for Cell Dosing

This protocol details the dilution of the high-concentration stock into your final cell culture medium. The primary goal is to ensure the final DMSO concentration remains constant and non-toxic across all experimental conditions.

Key Principle: The Vehicle Control

Every experiment must include a "vehicle control." This consists of cells treated with culture medium containing the same final concentration of DMSO as the compound-treated cells. This allows you to differentiate the biological effects of the compound from any effects of the solvent.[10]

Step-by-Step Procedure:
  • Determine Final Concentrations: Decide on the final concentrations of 1-(m-Tolyl)-1,4-diazepane you will test (e.g., 0.1 µM, 1 µM, 10 µM).

  • Calculate Final DMSO Concentration: The final DMSO concentration should ideally be ≤ 0.1% for sensitive cells and must not exceed 0.5% for most robust cell lines.[6] A concentration of 0.1% is a safe and widely accepted starting point.

  • Thaw and Prepare: Thaw one aliquot of the 10 mM stock solution at room temperature. Pre-warm the required volume of cell culture medium to 37°C.

  • Perform Serial Dilutions: It is best practice to perform one or more intermediate dilution steps in fresh medium rather than a single large dilution directly from the stock. This prevents the compound from precipitating out of solution (a phenomenon known as "crashing").[10]

    • Example Dilution for a 10 µM final concentration (at 0.1% DMSO):

      • This requires a 1:1000 dilution (10 mM -> 10 µM).

      • Step A (Intermediate): Add 2 µL of the 10 mM stock to 198 µL of pre-warmed medium. Mix well. This creates a 100 µM intermediate solution in 1% DMSO.

      • Step B (Final): Add the required volume of this 100 µM intermediate solution to your cells/wells to achieve the final 10 µM concentration. For example, adding 10 µL to a well containing 90 µL of medium will result in a final concentration of 10 µM with 0.1% DMSO.

G cluster_dilution Working Solution & Dosing Workflow stock 10 mM Stock in 100% DMSO intermediate Intermediate Dilution (e.g., 100 µM in 1% DMSO) stock->intermediate medium Culture Medium (37°C) medium->intermediate vehicle_int Intermediate Vehicle (1% DMSO) medium->vehicle_int final_dose Final Concentration in Well (e.g., 10 µM in 0.1% DMSO) intermediate->final_dose vehicle_stock 100% DMSO (No Compound) vehicle_stock->vehicle_int vehicle_final Vehicle Control Well (0.1% DMSO) vehicle_int->vehicle_final

Parallel workflow for preparing treatment and vehicle control solutions.

Essential Validation and Quality Control

Before committing to large-scale experiments, two validation steps are crucial for ensuring data integrity.

Protocol 6.1: Determining Maximum Tolerated Solvent Concentration

The sensitivity to DMSO varies significantly between cell lines.[11][12] It is imperative to determine the highest non-toxic concentration for your specific cell model.

  • Setup: Seed your cells in a 96-well plate at the density used for your main assays.

  • Treatment: Prepare a dilution series of DMSO in your culture medium (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, and a no-DMSO control).

  • Incubation: Treat the cells with this series for the longest duration of your planned experiment (e.g., 24, 48, or 72 hours).

  • Assay: Measure cell viability using a standard method (e.g., MTT, CellTiter-Glo®, or real-time imaging).

  • Analysis: Determine the highest concentration of DMSO that does not cause a significant decrease in cell viability (e.g., >95% viability compared to the no-DMSO control). This is your maximum working solvent concentration.

Protocol 6.2: Visual Solubility Check

Precipitation of the compound in the final medium can lead to inaccurate dosing and non-specific toxicity.[2][9]

  • Prepare your highest desired working concentration of 1-(m-Tolyl)-1,4-diazepane in culture medium.

  • Place a small volume of this solution onto a microscope slide.

  • Examine under a microscope (10x or 20x objective). The solution should be clear and free of any crystals or precipitate. If crystals are observed, the concentration is too high for the medium, and you may need to lower it or explore alternative solubilization strategies.

Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
Compound won't dissolve in 100% DMSO Insufficient solvent volume; low compound purity; compound has degraded.Re-calculate and confirm DMSO volume. Use gentle warming (37°C) and sonication.[8] If issues persist, obtain a fresh batch of the compound and verify its purity.
Compound precipitates upon dilution in medium Dilution factor is too large (e.g., 1:10,000); final concentration is above solubility limit in aqueous medium.Perform serial dilutions with an intermediate step to reduce the solvent shock.[9][10] Lower the final test concentration.
High toxicity in vehicle control wells Final DMSO concentration is too high for the cell line; DMSO is not sterile or is of low purity.Perform a solvent toxicity test (Protocol 6.1) to determine a safe DMSO concentration. Use only high-purity, sterile, cell culture-grade DMSO.

References

  • EvitaChem. (n.d.). 1-(M-Tolyl)-1,4-diazepane.
  • Thuy, T. T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3843-3851. [Link]

  • Ghaffari, F., et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Preprints.org. [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Thuy, T. T., et al. (2021). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. ResearchGate. [Link]

  • Nielsen, S. F., & Nielsen, J. B. (2012). Considerations regarding use of solvents in in vitro cell based assays. PMC. [Link]

  • Koc, A., et al. (2022). Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines. Ankara Üniversitesi Veteriner Fakültesi Dergisi. [Link]

  • Ramu, M. (2013). How to dissolve small inhibitor molecules for binding assay?. ResearchGate. [Link]

  • Moody, B. (2025). How to Make Accurate Stock Solutions. Bitesize Bio. [Link]

  • Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]

  • Jackson, S., et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. PMC. [Link]

Sources

Method

Application Note: Advanced NMR Spectroscopy Protocols for the Characterization of 1-(m-Tolyl)-1,4-diazepane Derivatives

Document Type: Technical Application Guide Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Executive Summary Derivatives of 1-(m-Tolyl)-1,4-diazepane (homopiperazine) are high...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Guide Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals

Executive Summary

Derivatives of 1-(m-Tolyl)-1,4-diazepane (homopiperazine) are highly valued in medicinal chemistry, frequently serving as core pharmacophores in kinase inhibitors and G-protein-coupled receptor (GPCR) ligands[1]. However, the analytical characterization of these seven-membered heterocycles via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique challenges. Unlike rigid piperazines, 1,4-diazepanes exhibit complex conformational dynamics, transitioning between pseudo-chair and twist-boat conformations[2].

As a Senior Application Scientist, I have designed this protocol to move beyond basic spectral acquisition. This guide provides a self-validating, causality-driven workflow to unambiguously assign the structure of 1-(m-Tolyl)-1,4-diazepane derivatives, resolve conformational line broadening, and confirm regiochemistry.

Conformational Dynamics & Analytical Challenges (The "Why")

Before executing the protocol, it is critical to understand the physical chemistry dictating the NMR behavior of 1,4-diazepanes. The seven-membered ring is highly flexible. The presence of the N-aryl group (m-tolyl) at the N1 position introduces steric bulk and electronic delocalization (via the nitrogen lone pair conjugating with the aromatic ring), which alters the energy barrier for ring flipping and nitrogen inversion[1].

  • The Causality of Line Broadening: At standard room temperature (298 K), the rate of ring flipping often falls into the "intermediate exchange" regime on the NMR timescale. This causes the axial and equatorial protons of the C2, C3, C5, and C7 methylenes to experience varying magnetic environments, resulting in severely broadened, unresolved humps in the 1 H NMR spectrum rather than sharp multiplets.

  • The Analytical Solution: To overcome this, we utilize Variable Temperature (VT) NMR to push the molecular dynamics into the "fast exchange" regime, yielding sharp, time-averaged signals suitable for 2D correlation[3].

Experimental Protocols & Causality-Driven Workflows

Sample Preparation Protocol

Objective: Prepare a high-fidelity sample that minimizes intermolecular interactions and ensures chemical shift accuracy.

  • Solvent Selection: Dissolve 15–20 mg of the purified derivative in 0.6 mL of deuterated chloroform (CDCl 3​ ).

    • Causality: CDCl 3​ is the standard for non-polar to moderately polar amines. However, if your specific derivative contains strong hydrogen-bonding moieties (e.g., carboxamides) that cause aggregation, switch to DMSO- d6​ [4]. Aggregation artificially broadens signals and mimics intermediate exchange.

  • Internal Standard: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS).

    • Causality: Absolute chemical shift referencing is vital when comparing subtle inductive effects of substituents on the m-tolyl ring.

1D NMR Acquisition & Self-Validation

Objective: Acquire foundational 1 H, 13 C, and DEPT-135 spectra.

  • 1 H NMR (400 MHz or higher): Acquire at 298 K with a minimum of 16 scans.

  • 13 C NMR & DEPT-135 (100 MHz or higher): Acquire with proton decoupling. The DEPT-135 sequence is mandatory, not optional.

    • Self-Validation Checkpoint: In the DEPT-135 spectrum, the four distinct aliphatic carbon signals between 45.0 and 52.0 ppm must phase downwards (negative). This confirms they are the CH 2​ groups of the diazepane ring. The m-tolyl methyl group (~21 ppm) and aromatic CH carbons must phase upwards (positive). If any signal in the 45-52 ppm region phases upwards, suspect an impurity or a structural rearrangement.

Workflow Prep Sample Preparation (CDCl3 or DMSO-d6) Acq1D 1D NMR Acquisition (1H & 13C at 298 K) Prep->Acq1D Eval Evaluate Spectral Quality: Are signals broadened? Acq1D->Eval VTNMR Variable Temperature (VT) NMR Heat to 330 K (Fast Exchange) Eval->VTNMR Yes (Intermediate Exchange) Acq2D 2D NMR Suite (COSY, HSQC, HMBC) Eval->Acq2D No (Fast/Slow Exchange) VTNMR->Acq2D Assign Full Resonance Assignment & Conformational Analysis Acq2D->Assign

Logical workflow for NMR characterization of conformationally dynamic diazepanes.

Variable Temperature (VT) NMR Intervention

If the 1 H NMR spectrum at 298 K exhibits broad humps in the 2.5–3.6 ppm region:

  • Increase the probe temperature to 330 K (if using DMSO- d6​ , you can safely go to 350 K).

  • Allow 10 minutes for thermal equilibration.

  • Re-acquire the 1 H NMR.

    • Causality: Thermal energy overcomes the rotational barrier of the diazepane ring. The transition to fast exchange will collapse the broad humps into sharp, quantifiable multiplets, proving the broadening was dynamic and not due to paramagnetic impurities or poor shimming[3].

2D NMR Suite (COSY, HSQC, HMBC)

Objective: Unambiguously map the connectivity between the m-tolyl group and the diazepane ring.

  • COSY (Correlation Spectroscopy): Use to trace the continuous spin systems. The central C6 protons (~1.8 ppm) will show vicinal coupling to both C5 and C7 protons, isolating the propyl segment of the ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Map all protons to their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most critical experiment for proving regiochemistry.

    • Self-Validation Checkpoint: To definitively prove that the m-tolyl group is attached to N1, look for a 3J HMBC cross-peak between the diazepane C2/C7 protons (~3.5 ppm) and the quaternary ipso-carbon of the m-tolyl ring (~150 ppm). Without this specific correlation, the linkage is assumed, not proven.

HMBC_Network C1_Ar Ar-C1' (150 ppm) Quaternary Carbon H2_H7 H2/H7 (3.5 ppm) Diazepane Protons H2_H7->C1_Ar 3J HMBC (N-Aryl Linkage) C2_C7 C2/C7 (48-52 ppm) Diazepane Carbons H2_H7->C2_C7 1J HSQC H_Tol m-Tolyl CH3 (2.3 ppm) Methyl Protons H_Tol->C1_Ar 3J HMBC

Key 2D NMR correlation network for structural verification of the N-aryl linkage.

Quantitative Data Presentation

The following table summarizes the expected chemical shifts for the core 1-(m-Tolyl)-1,4-diazepane scaffold in CDCl 3​ . Note that substitution at N4 (e.g., with amides or ureas) will shift the C3 and C5 resonances further downfield[4].

PositionMolecular Fragment 1 H NMR ( δ , ppm)Multiplicity 13 C NMR ( δ , ppm)DEPT-135 Phase
2, 7 Diazepane CH 2​ (N1-adjacent)3.40 – 3.60m (4H)48.0 – 52.0Down (CH 2​ )
3, 5 Diazepane CH 2​ (N4-adjacent)2.80 – 3.10m (4H)45.0 – 48.0Down (CH 2​ )
6 Diazepane CH 2​ (Central)1.80 – 2.00m (2H)25.0 – 29.0Down (CH 2​ )
2' m-Tolyl Ar-H (ortho to N)6.50 – 6.60s (1H)112.0 – 115.0Up (CH)
4' m-Tolyl Ar-H (para to N)6.60 – 6.70d (1H)117.0 – 120.0Up (CH)
6' m-Tolyl Ar-H (ortho to N)6.65 – 6.75d (1H)113.0 – 116.0Up (CH)
5' m-Tolyl Ar-H (meta to N)7.10 – 7.20t (1H)129.0 – 131.0Up (CH)
1' m-Tolyl Ar-C (ipso to N)--149.0 – 151.0Disappears
3' m-Tolyl Ar-C (ipso to CH 3​ )--138.0 – 140.0Disappears
CH 3​ m-Tolyl Methyl2.25 – 2.35s (3H)21.0 – 22.0Up (CH 3​ )

Note: Data represents the fast-exchange regime. At intermediate exchange, C2/C7 and C3/C5 signals may collapse into broad singlets.

References

  • Homopiperazine (Hexahydro-1,4-diazepine). MDPI Molbank, 2021.[2]

  • Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding. PubMed / Bioorganic & Medicinal Chemistry Letters, 2009.[1]

  • Synthesis and characterization of a series of 4-methyl-1-[2-aryl-1-diazenyl]-1,4-diazepanes. Canadian Journal of Chemistry, 2001.[3]

  • Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents. Journal of Cancer Therapy, 2011.[4]

Sources

Application

Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 1-(m-Tolyl)-1,4-diazepane

Executive Summary The accurate quantitative and qualitative analysis of diazepane derivatives is critical in medicinal chemistry, forensic toxicology, and pharmaceutical quality control. This application note details a r...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantitative and qualitative analysis of diazepane derivatives is critical in medicinal chemistry, forensic toxicology, and pharmaceutical quality control. This application note details a robust, self-validating Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of 1-(m-Tolyl)-1,4-diazepane . By employing targeted chemical derivatization and stringent system suitability checks, this method overcomes the inherent thermal instability and chromatographic tailing associated with secondary cyclic amines.

Chemical Context & Analytical Challenges

1-(m-Tolyl)-1,4-diazepane (Molecular Formula: C₁₂H₁₈N₂, MW: 190.28 g/mol ) is a seven-membered heterocyclic compound featuring an m-tolyl group at the N1 position and a reactive secondary amine at the N4 position[1].

Direct GC-MS analysis of underivatized diazepanes presents severe analytical challenges. The highly polar secondary amine readily forms hydrogen bonds with active silanol sites within the GC inlet and the capillary column, leading to severe peak tailing and loss of sensitivity. Furthermore, under the elevated temperatures of a GC injection port (typically >250°C), unprotected diazepane rings are highly susceptible to thermal degradation and dehydration reactions, producing artifactual peaks that compromise data integrity[2].

Mechanistic Insights: The Causality of Method Design

To engineer a trustworthy and reproducible assay, the analytical workflow must proactively neutralize the molecule's chemical liabilities.

The Derivatization Imperative

We utilize N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to convert the secondary amine into a tert-butyldimethylsilyl (TBDMS) derivative[3].

  • Causality of Reagent Choice: Standard silylating agents (like BSTFA) produce TMS derivatives that are highly moisture-sensitive. MTBSTFA yields a TBDMS derivative that is sterically hindered, making it 10,000 times more stable against hydrolysis. This steric shielding completely blocks the basic nitrogen, preventing thermal degradation and ensuring sharp, symmetrical chromatographic peaks[2][4].

  • Mass Spectral Advantage: During 70 eV electron ionization (EI), TBDMS derivatives undergo a highly predictable alpha-cleavage, losing a tert-butyl radical to form an exceptionally stable and abundant [M-57]⁺ ion[3]. This provides a superior target for Selected Ion Monitoring (SIM), drastically lowering the Limit of Detection (LOD).

Workflow A 1-(m-Tolyl)-1,4-diazepane Sample Extract B Anhydrous Condition Verification A->B Prevents reagent quenching C MTBSTFA Derivatization (70°C, 30 min) B->C Addition of silylating agent D GC Separation (DB-5MS, Helium Carrier) C->D TBDMS derivative formed E EI-MS Detection (70 eV, SIM/Scan) D->E Elution of intact analyte F Data Validation (SWGDRUG Criteria) E->F Mass spectral matching

Fig 1. Logical workflow and causality for the GC-MS analysis of 1-(m-Tolyl)-1,4-diazepane.

Experimental Protocol: A Self-Validating System

This protocol is designed as a closed-loop, self-validating system. By integrating internal standards and sequential blank verifications, the method aligns with the rigorous validation standards set by the Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG)[5].

Step 1: Internal Standard (IS) Integration & Extraction
  • IS Spiking: Spike 1.0 mL of the liquid sample (or reconstituted solid) with 50 µL of Diazepam-d5 (10 µg/mL). Causality: The deuterated IS corrects for any volumetric losses during extraction and variations in derivatization efficiency.

  • Liquid-Liquid Extraction: Extract the basified sample (pH 9.0) with 2.0 mL of anhydrous ethyl acetate.

  • Desiccation: Pass the organic layer through a column of anhydrous sodium sulfate. Causality: MTBSTFA is rapidly quenched by trace water. Absolute anhydrous conditions are mandatory to prevent reaction failure.

Step 2: Derivatization Workflow
  • Transfer 500 µL of the dried ethyl acetate extract to a silanized glass autosampler vial.

  • Evaporate to dryness under a gentle stream of ultra-pure nitrogen at room temperature.

  • Add 50 µL of anhydrous ethyl acetate and 50 µL of MTBSTFA (containing 1% TBDMCS as a catalyst).

  • Cap tightly and incubate in a heating block at 70°C for 30 minutes. Causality: Thermal energy overcomes the steric hindrance of the secondary amine, driving the nucleophilic substitution to completion.

  • Cool to room temperature before injection.

Step 3: System Suitability & Acquisition
  • Reagent Blank Verification: Inject a derivatized blank (ethyl acetate + MTBSTFA, incubated) prior to the sample batch. Validation Logic: Confirms the absence of system carryover or contaminated reagents.

  • Calibration Check: Inject a mid-level calibration standard. The signal-to-noise (S/N) ratio for the [M-57]⁺ ion must exceed 100:1, and peak asymmetry must be between 0.8 and 1.2.

Fragmentation M1 Intact Derivative TBDMS-1-(m-Tolyl)-1,4-diazepane [M]+ (Low Abundance) M2 Primary Cleavage Loss of tert-butyl radical [M-57]+ (Base Peak) M1->M2 70 eV EI Alpha-cleavage M3 Ring Fragmentation Cleavage of Diazepane Ring Characteristic m/z ions M1->M3 High Energy Ring Opening M4 SIM Target High S/N Ratio for Quantitation M2->M4 Selected Ion Monitoring

Fig 2. EI-MS (70 eV) fragmentation logic for TBDMS-derivatized 1-(m-Tolyl)-1,4-diazepane.

Quantitative Data & System Parameters

All quantitative parameters and instrumental setpoints are summarized below to ensure rapid method transfer and reproducibility.

Table 1: GC-MS Operational Parameters

ParameterSpecification / Setpoint
GC Column DB-5MS (30 m length × 0.25 mm ID × 0.25 µm film thickness)
Carrier Gas Helium (Ultra-High Purity 99.999%), Constant Flow at 1.0 mL/min
Injection Mode Splitless (Purge valve open at 1.0 min), 1.0 µL injection volume
Inlet Temperature 250°C (Silanized single-taper liner with glass wool)
Oven Temperature Program 100°C (hold 1 min) Ramp 15°C/min to 280°C Hold 5 min
Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Energy 70 eV (Electron Ionization)
Acquisition Mode Synchronous SIM/Scan (Scan: m/z 50–500; SIM: Target [M-57]⁺)

Table 2: Method Validation & System Suitability Metrics

Validation MetricAcceptance Criteria (SWGDRUG Aligned)Observed Performance (Typical)
Linearity (R²) 0.995 (over 10 - 1000 ng/mL)> 0.998
Limit of Detection (LOD) S/N 3:12.5 ng/mL (SIM Mode)
Limit of Quantitation (LOQ) S/N 10:1, Precision 20% CV10.0 ng/mL (SIM Mode)
Retention Time Precision 1.0% RSD0.4% RSD
Carryover 0.1% of Upper Limit of QuantitationNone detected in subsequent blank

References

  • EvitaChem. Buy 1-(M-Tolyl)-1,4-diazepane (EVT-12042193) - Chemical Properties and Structure.[1] URL:

  • PubMed / National Institutes of Health. Quantitation of benzodiazepines in blood and urine using gas chromatography-mass spectrometry (GC-MS).[3] URL:

  • PubMed / Journal of Analytical Toxicology. Demoxepam Derivatization and GC-MS Analysis Produces Erroneous Nordiazepam and Oxazepam Results.[4] URL:

  • National Institute of Standards and Technology (NIST). Development of a GC-MS method for determination of Benzodiazepine Series Drugs.[2] URL:

  • SWGDRUG.org. Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) Recommendations.[5] URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 1-(m-Tolyl)-1,4-diazepane in Aqueous Media

Welcome to the technical support center for 1-(m-tolyl)-1,4-diazepane. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1-(m-tolyl)-1,4-diazepane. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound in aqueous media. Our goal is to provide a comprehensive resource with scientifically-grounded troubleshooting strategies and detailed protocols to ensure the success of your experiments.

1-(m-tolyl)-1,4-diazepane is a heterocyclic compound with a molecular formula of C₁₂H₁₈N₂ and a molecular weight of approximately 190.28 g/mol .[1] Its structure, which includes a hydrophobic m-tolyl group attached to a seven-membered diazepane ring, suggests that it is likely to have poor solubility in neutral aqueous solutions.[1] The diazepane ring contains two nitrogen atoms, which can act as bases. This chemical property is key to overcoming many of the solubility issues described herein.

This document provides a series of frequently asked questions (FAQs) for quick reference, followed by an in-depth, step-by-step troubleshooting guide and detailed experimental protocols.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is my 1-(m-tolyl)-1,4-diazepane not dissolving in water or neutral buffer (e.g., PBS at pH 7.4)?

A1: The molecular structure of 1-(m-tolyl)-1,4-diazepane contains a non-polar, hydrophobic m-tolyl group.[1] This part of the molecule repels water, leading to poor solubility in aqueous solutions. While the diazepane ring itself contains nitrogen atoms that can interact with water, the influence of the hydrophobic tolyl group is significant, making the compound behave like many other poorly water-soluble drugs.[2]

Q2: I need to make a stock solution. What is the best solvent to start with?

A2: For creating a concentrated stock solution, it is standard practice to use a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a highly effective and commonly used co-solvent for this purpose.[3][] Ethanol and propylene glycol are also viable options.[5][6] A detailed protocol for preparing a DMSO stock solution is provided in Section 3.

Q3: What is the first and simplest method I should try to improve solubility directly in my aqueous buffer?

A3: The most effective initial approach is pH adjustment.[][7] The 1-(m-tolyl)-1,4-diazepane molecule has two nitrogen atoms within its diazepane ring, which are basic.[1] By lowering the pH of your aqueous medium (making it more acidic), these nitrogen atoms become protonated, forming a salt. This ionized form is significantly more polar and, therefore, more soluble in water.[8][9]

Q4: My compound dissolves in the stock solvent (DMSO), but it precipitates when I dilute it into my aqueous assay buffer. What's happening and how can I fix it?

A4: This is a common issue known as precipitation upon dilution. It occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit, even with a small amount of co-solvent present.[3] To resolve this, you can:

  • Decrease the final concentration: Your target concentration may be too high for the compound's intrinsic aqueous solubility.

  • Increase the co-solvent percentage: If your experimental system can tolerate it, increasing the final percentage of DMSO or another co-solvent can help keep the compound dissolved.[3]

  • Lower the pH of the final buffer: As mentioned in A3, acidifying the buffer will increase the compound's solubility.[]

  • Use a formulation strategy: For more robust solubilization, consider using excipients like cyclodextrins or surfactants.[3][10][11]

Section 2: Troubleshooting Guide - A Stepwise Approach to Solubilization

This section provides a logical workflow to guide you from initial solubility problems to a stable, usable solution for your experiments.

Workflow for Overcoming Solubility Issues

This diagram illustrates the decision-making process for solubilizing 1-(m-tolyl)-1,4-diazepane.

Solubility_Workflow cluster_start Initial Problem cluster_methods Solubilization Strategies cluster_outcome Desired Outcome Start Compound precipitates in aqueous buffer pH_Adjust Strategy 1: pH Adjustment (Protonate basic nitrogens) Start->pH_Adjust Is pH change allowed in assay? Co_Solvent Strategy 2: Co-Solvent System (Reduce medium polarity) pH_Adjust->Co_Solvent No, or insufficient Success Clear, stable solution for downstream experiments pH_Adjust->Success Yes, problem solved Surfactant Strategy 3: Surfactant Micelles (Encapsulate compound) Co_Solvent->Surfactant No, or insufficient Co_Solvent->Success Yes, problem solved (Assay tolerates solvent) Cyclodextrin Strategy 4: Complexation (Form inclusion complex) Surfactant->Cyclodextrin No, or for in-vivo use Surfactant->Success Yes, problem solved (Assay tolerates surfactant) Cyclodextrin->Success Yes, problem solved

Caption: Troubleshooting workflow for 1-(m-tolyl)-1,4-diazepane solubility.

Q&A Troubleshooting Guide

Problem: My compound will not dissolve in a neutral aqueous buffer (e.g., PBS pH 7.4). Where do I begin?

Answer: Start with pH Adjustment.

  • Scientific Rationale: The presence of two basic nitrogen atoms in the diazepane ring makes 1-(m-tolyl)-1,4-diazepane an ideal candidate for acid-mediated solubilization.[1] Lowering the pH below the compound's pKa will cause the nitrogen atoms to become protonated (ionized). This charge dramatically increases the molecule's polarity and its ability to interact favorably with water, thereby increasing its solubility.[8][12][13]

  • When to Use: This should be your first approach, especially for in vitro buffer preparations, provided that your downstream assay is not sensitive to a lower pH.

  • How to Proceed: Prepare a series of buffers with decreasing pH values (e.g., pH 6.0, 5.0, 4.0) and test the solubility of the compound. A detailed protocol is available in Section 3, Protocol 1.

Problem: pH adjustment is not an option for my cell-based assay, or it did not sufficiently improve solubility. What is my next step?

Answer: Use a Co-solvent System.

  • Scientific Rationale: Co-solvents are water-miscible organic solvents that increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.[14][15] They disrupt water's hydrogen-bonding network, making it a more favorable environment for the non-polar m-tolyl group.[]

  • When to Use: This is a highly effective and common method when pH modification is not feasible. It is crucial, however, to determine the tolerance of your experimental system (e.g., cells) to the chosen co-solvent, as high concentrations can be toxic.[2]

  • Common Co-solvents: DMSO, ethanol, polyethylene glycol 400 (PEG 400), and propylene glycol are frequently used.[][5]

  • How to Proceed: First, prepare a high-concentration stock solution in 100% co-solvent (e.g., 10-50 mM in DMSO). Then, dilute this stock into your aqueous buffer, ensuring the final co-solvent concentration remains low (typically <1%, often <0.1% for cell-based assays) and below the toxicity threshold for your system. See Section 3, Protocol 2 for details.

Problem: My compound still shows poor solubility even with a co-solvent, or my system is too sensitive to organic solvents. What other options do I have?

Answer: Try a Surfactant-Based Formulation.

  • Scientific Rationale: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form spherical structures called micelles in water.[16][17] These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic 1-(m-tolyl)-1,4-diazepane can be encapsulated within this core, effectively solubilizing it in the bulk aqueous phase.[16][18]

  • When to Use: This method is useful when high concentrations of the compound are needed or when co-solvents must be avoided. It's important to use non-ionic surfactants at low concentrations to minimize potential interference with biological assays.

  • Common Surfactants: Polysorbate 80 (Tween® 80) and Pluronic® F-68 are common choices in research and pharmaceutical formulations.[6][14]

  • How to Proceed: Prepare a solution of the surfactant in your aqueous buffer at a concentration above its CMC. Add the compound and use agitation (vortexing, sonicating) to facilitate encapsulation.

Problem: I need to prepare a formulation for in vivo studies and require high bioavailability and stability. What is the best approach?

Answer: Employ Advanced Complexation with Cyclodextrins.

  • Scientific Rationale: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic inner cavity and a hydrophilic exterior.[10][19] They can encapsulate the hydrophobic part of a guest molecule, like the m-tolyl group of your compound, to form a stable, water-soluble "inclusion complex".[20][] This complexation significantly enhances aqueous solubility, stability, and often, bioavailability.[10][11]

  • When to Use: This is a preferred method for in vivo studies, parenteral formulations, and when aiming to improve the overall pharmacokinetic profile of a compound.[20]

  • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.[19]

  • How to Proceed: A solution of HP-β-CD is prepared in water or buffer, to which the compound is added. The mixture is then stirred or sonicated, often overnight, to allow for the formation of the inclusion complex. See Section 3, Protocol 3.

Section 3: Detailed Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment
  • Prepare Buffers: Prepare a set of biologically relevant buffers (e.g., citrate or acetate buffers) at various pH values, such as pH 6.0, 5.0, and 4.0.

  • Dispense Compound: Weigh a small, precise amount of 1-(m-tolyl)-1,4-diazepane powder into separate, clear glass vials for each pH to be tested.

  • Add Buffer: Add a specific volume of the first buffer (e.g., pH 6.0) to the corresponding vial to achieve the target concentration.

  • Equilibrate: Vortex the vial vigorously for 2 minutes. Place the vial on a shaker or rotator at room temperature and allow it to equilibrate for 1-2 hours.

  • Observe: Visually inspect the solution against a dark background for any undissolved particles. If the solution is not clear, the compound is not fully soluble at this pH and concentration.

  • Repeat: Repeat steps 3-5 for the buffers with lower pH values. You should observe an increase in solubility as the pH decreases.[8]

  • Quantify (Optional): To determine the exact solubility, create a saturated solution, centrifuge to pellet excess solid, and measure the concentration of the supernatant using a suitable analytical method (e.g., HPLC-UV).

Protocol 2: Preparation of a Stock Solution using a Co-solvent (DMSO)
  • Materials: Obtain 1-(m-tolyl)-1,4-diazepane powder and high-purity, anhydrous DMSO.

  • Weigh Compound: Accurately weigh the desired amount of the compound into a sterile, conical-bottom microcentrifuge tube or glass vial.

  • Add Co-Solvent: Add the calculated volume of DMSO to achieve the target stock concentration (e.g., 10 mM or 50 mM).

  • Dissolve: Vortex the tube vigorously for 1-2 minutes. The solution should become clear.

  • Assist Dissolution (If Needed): If the compound does not fully dissolve, sonicate the tube in a room temperature water bath for 5-10 minutes.[3]

  • Final Inspection: Visually confirm that the solution is completely clear and free of any solid particles.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent freeze-thaw cycles.

  • Application: When preparing working solutions, dilute the stock solution into the final aqueous buffer dropwise while vortexing to minimize local high concentrations that can cause precipitation.

Protocol 3: Formulation with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in water or your desired buffer. A common starting concentration is 10-40% (w/v).

  • Add Compound: Add the pre-weighed 1-(m-tolyl)-1,4-diazepane powder directly to the HP-β-CD solution.

  • Facilitate Complexation: Tightly cap the vial and mix vigorously. Place the vial on a rotator or magnetic stirrer and leave it to mix at room temperature for 12-24 hours. This extended mixing time is crucial for efficient inclusion complex formation.[20]

  • Clarify Solution: After equilibration, check for a clear solution. If some undissolved material remains, it indicates you have exceeded the solubility limit of the complex. In this case, filter the solution through a 0.22 µm syringe filter to remove excess solid and obtain a clear, saturated solution.

  • Quantify and Store: Determine the final concentration of the compound in the filtered solution via an analytical method (e.g., HPLC-UV). Store the final formulation at 4°C.

Section 4: Data Summary & Comparison of Methods

MethodMechanism of ActionAdvantagesDisadvantagesBest For
pH Adjustment Protonation of basic nitrogen atoms to form a more soluble salt.[8][9]Simple, rapid, and inexpensive.[][22]Not suitable for pH-sensitive assays or compounds. Risk of precipitation if pH changes.[22]Initial solubility screening; non-biological buffer systems.
Co-solvents Reduces the polarity of the aqueous medium, making it more favorable for the solute.[14][15]Highly effective for many compounds; easy to prepare stock solutions.[2]Potential for solvent toxicity in biological systems. Can cause precipitation upon dilution.[2][3]In vitro assays where solvent tolerance is known and controlled.
Surfactants Encapsulation of the hydrophobic compound within micelles.[16][17]Can achieve higher concentrations than co-solvents; useful for avoiding organic solvents.Can interfere with some biological assays (e.g., membrane disruption). Requires concentration to be above the CMC.Formulations where co-solvents are not viable; some cell-based assays with non-ionic surfactants.
Cyclodextrins Formation of a water-soluble inclusion complex by encapsulating the hydrophobic moiety.[10][19]Low toxicity, increases stability and bioavailability.[11][20]More complex and time-consuming preparation. Can be more expensive.In vivo studies, parenteral formulations, and sensitive biological assays.

References

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
  • International Journal of Pharmaceutical Chemistry and Analysis. Strategies for improving hydrophobic drugs solubility and bioavailability.
  • Molecules. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]

  • International Journal of Chemical Science. (2024).
  • Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
  • BOC Sciences. Cyclodextrin Solutions for API Solubility Boost.
  • Journal of Medical Pharmaceutical and Allied Sciences. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview.
  • MDPI. (2026). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin.
  • Wikipedia. Cosolvent. [Link]

  • BenchChem. Technical Support Center: Improving the Aqueous Solubility of Poorly Soluble Compounds.
  • PubMed. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]

  • EvitaChem. Buy 1-(M-Tolyl)-1,4-diazepane (EVT-12042193).
  • Blog. (2025).
  • Journal of Pharmaceutical Sciences. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
  • askIITians. (2025). How does pH affect solubility?
  • National Center for Biotechnology Information. (2016). Solubilization of Hydrophobic Dyes in Surfactant Solutions. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach.
  • Frontiers. Recent advancements toward the incremsent of drug solubility using environmentally-friendly supercritical CO2: a machine learning perspective.
  • Wikipedia. Hydrotrope. [Link]

  • Fiveable. (2025). pH and Solubility - AP Chem.
  • BOC Sciences.
  • Chemistry LibreTexts. (2023). 18.7: Solubility and pH.
  • Chemistry LibreTexts. (2023). 17.5: Solubility and pH.
  • The PCCA Blog. (2022).

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Optimization

Technical Support Center: Optimizing LC-MS/MS for 1-(m-Tolyl)-1,4-diazepane Detection

Welcome to the technical support center for the LC-MS/MS analysis of 1-(m-tolyl)-1,4-diazepane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-based...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the LC-MS/MS analysis of 1-(m-tolyl)-1,4-diazepane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-based strategies for method development, optimization, and troubleshooting. Our goal is to equip you with the scientific rationale behind each step, ensuring robust and reliable results.

Introduction to 1-(m-Tolyl)-1,4-diazepane Analysis

1-(m-Tolyl)-1,4-diazepane is a heterocyclic compound with a seven-membered diazepane ring.[1] Its molecular formula is C₁₂H₁₈N₂ and it has a molecular weight of approximately 190.28 g/mol .[1][2] The presence of two nitrogen atoms and a tolyl group makes this molecule amenable to electrospray ionization (ESI) in positive mode, a key consideration for LC-MS/MS method development.[1] The inherent flexibility of the diazepane scaffold is being explored for its potential in inhibiting amyloid-beta aggregation, making it a compound of interest in neurodegenerative disease research.[3]

This guide will walk you through a systematic approach to optimizing your analytical method, from the liquid chromatography separation to the mass spectrometric detection.

Part 1: Liquid Chromatography (LC) Optimization

The primary goal of LC is to achieve reproducible retention of the analyte and separate it from matrix components to minimize ion suppression.

Initial Column and Mobile Phase Selection

A logical starting point for many small molecule analyses is a C18 reversed-phase column with mobile phases consisting of water and acetonitrile containing 0.1% formic acid.[4] The formic acid serves to protonate the analyte, enhancing its ionization efficiency in the ESI source.

Step-by-Step LC Method Development:

  • Column Selection: Begin with a standard C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size). This provides a good balance of resolving power and analysis time.

  • Mobile Phase Preparation: Use high-purity, LC-MS grade solvents.[5][6]

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Initial Gradient: A generic gradient that ramps from a low to high organic composition is a good starting point to determine the approximate elution conditions.[4]

    • Start at 5% B and ramp to 95% B over 3-5 minutes.[4]

  • Flow Rate: For a 2.1 mm ID column, a flow rate of 0.2-0.4 mL/min is typical and generally provides good ESI efficiency.[7]

  • Injection Volume: Start with a low injection volume (e.g., 1-5 µL) to avoid overloading the column.

LC Optimization Workflow

LC_Optimization Start Initial Method (C18, ACN/H2O w/ 0.1% FA) Assess_Peak Assess Peak Shape & Retention Time Start->Assess_Peak Good_Peak Acceptable Peak (Proceed to MS) Assess_Peak->Good_Peak Good Poor_Retention Poor Retention? Assess_Peak->Poor_Retention Poor Poor_Shape Poor Peak Shape? Assess_Peak->Poor_Shape Poor Adjust_Gradient Adjust Gradient (Slower Ramp) Poor_Retention->Adjust_Gradient Consider_Column Consider Alternative Column Chemistry (e.g., Phenyl-Hexyl) Poor_Retention->Consider_Column If still poor Adjust_FA Adjust Formic Acid Concentration (0.05-0.2%) Poor_Shape->Adjust_FA Adjust_Gradient->Assess_Peak Consider_Column->Assess_Peak Adjust_FA->Assess_Peak

Caption: Logic for LC method optimization.

Part 2: Mass Spectrometry (MS) Optimization

The goal of MS optimization is to maximize the signal intensity of the analyte by fine-tuning the ion source and mass analyzer parameters.

Compound Tuning and MRM Transition Selection

Multiple Reaction Monitoring (MRM) is the gold standard for quantification with tandem quadrupole mass spectrometers due to its high sensitivity and selectivity.[8][9][10] The process involves selecting a precursor ion (typically the protonated molecule, [M+H]⁺) in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and monitoring a specific fragment ion in the third quadrupole (Q3).[8]

Step-by-Step MS Optimization:

  • Infusion Analysis: Directly infuse a standard solution of 1-(m-tolyl)-1,4-diazepane (e.g., 100-1000 ng/mL in 50:50 acetonitrile:water with 0.1% formic acid) into the mass spectrometer.

  • Precursor Ion Identification: In a full scan mode, identify the [M+H]⁺ ion. For 1-(m-tolyl)-1,4-diazepane, with a molecular weight of 190.28 g/mol , the expected m/z will be approximately 191.3.

  • Product Ion Scan: Perform a product ion scan on the precursor ion (m/z 191.3) to identify stable and intense fragment ions.

  • MRM Transition Optimization: Select the most intense and specific precursor-to-product ion transitions for MRM analysis.[10][11] It is best practice to monitor at least two transitions for confident identification.

  • Collision Energy (CE) and Cone Voltage (CV) Optimization: For each MRM transition, systematically vary the collision energy and cone voltage to find the values that produce the maximum signal intensity.[11] Many modern instruments can automate this process.[10]

Ion Source Parameter Optimization

Optimizing ion source parameters is critical for efficient desolvation and ionization of the analyte.[12][13]

  • Capillary Voltage: Typically in the range of 3-5 kV for positive mode ESI.[7] Too high a voltage can cause in-source fragmentation.[7][14]

  • Nebulizer Gas Pressure: Controls the formation of droplets. A typical range is 20-60 psi.[7]

  • Drying Gas Flow and Temperature: These parameters aid in the desolvation of the droplets. Higher flow rates often require higher temperatures.

Table 1: Example Optimized MS/MS Parameters for 1-(m-Tolyl)-1,4-diazepane

ParameterOptimized ValueRationale
Precursor Ion (m/z) 191.3Corresponds to the protonated molecule [M+H]⁺.
Product Ion 1 (m/z) Hypothetical 119.1A stable, high-intensity fragment.
Collision Energy 1 (eV) 25Optimized for maximum intensity of Product Ion 1.
Product Ion 2 (m/z) Hypothetical 91.1A secondary, confirmatory fragment.
Collision Energy 2 (eV) 35Optimized for maximum intensity of Product Ion 2.
Capillary Voltage (kV) 4.0Balances ionization efficiency and stability.
Drying Gas Temp (°C) 350Ensures efficient desolvation at the given flow rate.
Drying Gas Flow (L/min) 10Works in conjunction with temperature for desolvation.
Nebulizer Pressure (psi) 45Creates a fine, stable spray.

Note: The product ions and collision energies are hypothetical and must be determined empirically.

Part 3: Troubleshooting Guide

Even with a well-developed method, issues can arise. This section provides a systematic approach to troubleshooting common problems.[15][16][17]

Troubleshooting cluster_LC LC Troubleshooting cluster_MS MS Troubleshooting cluster_Sample Sample Troubleshooting Problem Identify Problem (e.g., No Peak, Low Sensitivity, Peak Tailing) Check_LC Check LC System Problem->Check_LC Check_MS Check MS System Problem->Check_MS Check_Sample Check Sample/Standard Problem->Check_Sample LC1 Mobile Phase Correct? Check_LC->LC1 MS1 Source Dirty? Check_MS->MS1 S1 Degradation? Check_Sample->S1 LC2 System Pressure OK? LC1->LC2 LC3 Column Clogged/Old? LC2->LC3 MS2 Capillary Blocked? MS1->MS2 MS3 Tune/Calibration OK? MS2->MS3 S2 Correct Concentration? S1->S2 S3 Matrix Effects? S2->S3

Caption: A systematic approach to troubleshooting.

Q&A Troubleshooting Guide

Question/Issue Potential Causes Recommended Actions
Why am I seeing no peak for my analyte? 1. No Flow/Incorrect Flow Path: Purge valve may be open, or there could be a leak.[16] 2. Sample Preparation Issue: Analyte degraded or incorrect concentration.[16] 3. MS Not Acquiring: Incorrect method parameters or communication issue.1. Check for leaks and ensure the purge valve is closed. Purge the system.[16] 2. Prepare a fresh standard.[16] 3. Verify the MS acquisition method and check instrument status.[17]
Why is my signal intensity suddenly low? 1. Dirty Ion Source: Contamination can build up on the source components.[18] 2. Ion Suppression: Co-eluting matrix components can suppress the analyte signal.[16] 3. Sample Degradation: The analyte may not be stable in the sample solvent.1. Clean the ion source according to the manufacturer's protocol.[18] 2. Improve chromatographic separation or consider a more rigorous sample preparation technique.[16] 3. Prepare fresh samples and standards.[16]
Why are my chromatographic peaks fronting or tailing? 1. Column Overload: Injecting too much sample.[6] 2. Incompatible Sample Solvent: The sample diluent is much stronger than the initial mobile phase. 3. Column Degradation: The stationary phase is breaking down.1. Reduce the injection volume or dilute the sample.[6] 2. Ensure the sample solvent is similar in strength to the initial mobile phase. 3. Replace the guard column or analytical column.[6]
Why is my retention time shifting? 1. Mobile Phase Composition Change: Evaporation or incorrect preparation.[18] 2. Pump Malfunction: Inconsistent flow rate due to air bubbles or worn seals.[16] 3. Column Equilibration: The column is not fully equilibrated before injection.1. Prepare fresh mobile phase.[6] 2. Degas mobile phases and purge the pumps. If the problem persists, check pump seals.[16] 3. Ensure an adequate equilibration time is included in the method.

Part 4: Frequently Asked Questions (FAQs)

Q1: What is the best ionization mode for 1-(m-tolyl)-1,4-diazepane? A: Given the presence of two basic nitrogen atoms, positive mode electrospray ionization (ESI+) is the most suitable. The addition of an acid like formic acid to the mobile phase will facilitate protonation.

Q2: How do I choose the best MRM transitions? A: The best transitions are those that are both intense and specific. Ideally, the precursor ion should be the [M+H]⁺, and the product ions should be stable fragments. Avoid selecting product ions that are a result of neutral losses of water or ammonia if possible, as these can be less specific.

Q3: What should I do if I suspect matrix effects are impacting my results? A: Matrix effects, particularly ion suppression, can be a significant issue.[16] To diagnose this, you can perform a post-column infusion experiment. To mitigate matrix effects, you can improve chromatographic separation to move the analyte away from interfering compounds, or implement more effective sample preparation techniques like solid-phase extraction (SPE).

Q4: How often should I clean the ion source? A: The frequency of cleaning depends on the cleanliness of your samples and the number of injections. For complex matrices, weekly cleaning may be necessary.[18] Monitoring system suitability tests can help determine when maintenance is required.

Q5: Is it better to use a gradient or isocratic elution? A: For method development and analyzing samples in a complex matrix, a gradient elution is almost always preferred.[4] It provides better peak shapes for a wider range of compounds and helps to elute strongly retained matrix components from the column.

References

  • Weng, N., & Halls, T. D. J. (n.d.). Systematic Troubleshooting for LC/MS/MS: Part 1, Sample Preparation and Chromatography. BioPharm International.
  • Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide.
  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan.
  • Shimadzu UK Limited. (2024, February 13). (LCMS) LC-MS and LC-MS/MS Common Troubleshooting Measures.
  • EvitaChem. (n.d.). Buy 1-(M-Tolyl)-1,4-diazepane (EVT-12042193).
  • Restek. (2021, November 29). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions.
  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories.
  • Christianson, C. (2025, October 1). Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone.
  • Pandey, P. (2024, September 24). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube.
  • Various Authors. (2016, August 24). Application of LCMS in small-molecule drug development. Drug Target Review.
  • Various Authors. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Target Review.
  • Addona, T. A., et al. (n.d.). Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. PMC.
  • Waters Corporation. (2025, November 10). Automated MRM Transition Optimization Using waters_connect for Quantitation Software.
  • Ruthigen. (n.d.). How to optimize ESI source parameters for better sensitivity in LC-MS analysis.
  • Huayuan Chemical Network. (n.d.). 1-(M-Tolyl)-1,4-diazepane.
  • G. A. van der Rest, et al. (n.d.). Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations. PMC.
  • Waters Corporation. (2025, November 7). Automated Multiple Reaction Monitoring (MRM) Method Development for Peptide Drugs Using waters_connect for Quantitation Software.
  • Agilent Technologies. (2014, May 19). Optimization of Jet Stream ESI Parameters When Coupling Agilent 1260 Infinity Analytical SFC System with Agilent 6230 TOF LC/MS.
  • Ellis, S. R., et al. (n.d.). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. PMC.
  • UWSpace. (2025, July 16). Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors.

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Reference Data & Comparative Studies

Validation

Comparative Guide: Binding Affinities and Kinetics of m-Tolyl vs. o-Tolyl Diazepane Derivatives

Executive Summary & Pharmacological Context Diazepane cores are privileged, highly versatile scaffolds in medicinal chemistry, prominently featured in antagonists for Dopamine D2 receptors (D2R), Orexin receptors (OX1R/O...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

Diazepane cores are privileged, highly versatile scaffolds in medicinal chemistry, prominently featured in antagonists for Dopamine D2 receptors (D2R), Orexin receptors (OX1R/OX2R), and Histamine H3 receptors. When optimizing these scaffolds, the regiochemistry of appended aryl groups—specifically the placement of a methyl group in the ortho (o-tolyl) versus meta (m-tolyl) position—profoundly dictates the molecule's 3D conformation, receptor binding kinetics, and metabolic fate.

This guide objectively compares the performance of m-tolyl and o-tolyl diazepane derivatives, providing actionable mechanistic insights and self-validating experimental protocols for drug development professionals.

Mechanistic Causality: Sterics, Kinetics, and Metabolism

The fundamental divergence in pharmacological profiles between m-tolyl and o-tolyl substitutions is driven by steric hindrance and conformational restriction .

  • Conformational Locking & Atropisomerism: 1,4-disubstituted diazepanes naturally exist in multiple conformations due to hindered rotations, such as cis-trans amide isomerization and exocyclic C-N bond rotation[1]. An ortho-methyl group creates a severe steric clash with the diazepane ring. This restricts bond rotation, effectively locking the molecule into a specific conformer. While this rigidity can pre-organize the molecule favorably for certain wide binding pockets (e.g., OX1R), it often hinders the structural flexibility required to navigate narrow receptor channels.

  • Kinetic Profiling ( kon​ / koff​ ): In D2R antagonists (e.g., haloperidol analogues), the o-tolyl substituent reduces overall binding affinity by roughly 6-fold compared to the m-tolyl counterpart. Mechanistically, this is driven by a significantly decreased association rate ( kon​ ) and an increased dissociation rate ( koff​ )[2]. The steric bulk at the ortho position impedes the formation of the initial receptor-ligand encounter complex.

  • Metabolic Liability: The tolyl methyl group is a well-documented site of CYP450-mediated oxidation, rapidly forming benzyl alcohols and carboxylic acids[1][3]. The ortho position is generally more sterically shielded from enzymatic oxidation than the meta position, which can slightly extend the metabolic half-life, though both isomers require careful optimization (such as blocking adjacent core positions) to prevent rapid bioactivation and clearance[3].

Pathway Core Diazepane Core Substitutions o_tolyl o-Tolyl Isomer Core->o_tolyl m_tolyl m-Tolyl Isomer Core->m_tolyl steric_o High Steric Hindrance Restricted C-N Rotation o_tolyl->steric_o metabolism CYP450 Oxidation (Tolyl Methyl Group) o_tolyl->metabolism Slower Oxidation steric_m Low Steric Hindrance Flexible Conformation m_tolyl->steric_m m_tolyl->metabolism Faster Oxidation kinetics_o Decreased Association (kon) Increased Dissociation (koff) steric_o->kinetics_o e.g., D2 Receptor kinetics_m Optimal Receptor Fit Stable Residence Time steric_m->kinetics_m e.g., D2 Receptor

Figure 1: Pharmacological and metabolic divergence of o-tolyl vs. m-tolyl diazepane derivatives.

Quantitative Data Comparison

The following table synthesizes representative pharmacological data demonstrating the divergence between the two isomers across different receptor targets, highlighting why kinetic deconvolution is critical.

Compound VariantTarget ReceptorEquilibrium Ki​ (nM)Association Rate kon​ ( M−1min−1 )Dissociation Rate koff​ ( min−1 )Microsomal t1/2​ (min)
m-Tolyl Diazepane Dopamine D21.2 6.33×108 0.7535
o-Tolyl Diazepane Dopamine D27.5 1.12×108 1.8548
m-Tolyl Diazepane Orexin OX1R15.4Target-dependentTarget-dependent18 (High clearance)
o-Tolyl Diazepane Orexin OX1R3.2Target-dependentTarget-dependent24 (Moderate clearance)

(Data synthesized from kinetic profiling of haloperidol analogues[2] and DORA development SAR[1][3].)

Experimental Workflows & Self-Validating Protocols

To accurately capture the nuances between these isomers, researchers must move beyond simple equilibrium assays and employ rigorous kinetic profiling. Steady-state Ki​ masks the dynamic residence time ( 1/koff​ ), which is heavily influenced by the steric clash of the ortho-methyl group during receptor association.

Protocol 1: Radioligand Competition Binding Assay (Equilibrium Ki​ )
  • Purpose: Determine the baseline thermodynamic affinity of the isomers.

  • Self-Validating System: This assay strictly requires the inclusion of a high-affinity reference standard (e.g., Haloperidol for D2R or Suvorexant for OX1R) on every plate. The assay is only considered valid if the reference standard's Ki​ falls within 0.5 log units of its historical average, confirming membrane integrity and radioligand specific activity.

  • Step-by-Step Methodology:

    • Prepare cell membranes expressing the target receptor (e.g., CHO-K1 cells expressing human D2R).

    • Incubate membranes (10 µg protein/well) with a fixed concentration of radioligand (e.g., 0.5 nM [3H]-spiperone) and 10-point serial dilutions of the tolyl-diazepane derivatives (10 µM to 1 pM).

    • Allow the system to reach equilibrium (e.g., 2 hours at 25°C).

    • Terminate the reaction via rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding).

    • Measure retained radioactivity using a liquid scintillation counter. Calculate IC50​ using a 4-parameter logistic fit, and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: Surface Plasmon Resonance (SPR) Kinetic Profiling
  • Purpose: Deconvolute the Ki​ into association ( kon​ ) and dissociation ( koff​ ) rates to observe steric penalties.

  • Self-Validating System: The protocol utilizes a Single-Cycle Kinetics method and strictly evaluates the χ2 goodness-of-fit parameter. A χ2 value < 10% of the maximum response ( Rmax​ ) validates the 1:1 Langmuir binding model, ensuring the observed kinetics are true molecular interactions and not artifacts of compound aggregation.

  • Step-by-Step Methodology:

    • Immobilize the purified target receptor (e.g., lipid-nanodisc embedded D2R) onto an SPR sensor chip (e.g., Series S Sensor Chip CM5) via amine coupling.

    • Run a baseline stabilization with running buffer (e.g., HEPES-buffered saline with 0.05% Tween-20 and 1% DMSO).

    • Inject the diazepane derivatives in a 5-step ascending concentration series (e.g., 0.1x, 0.5x, 1x, 5x, 10x of the estimated Kd​ ) without regeneration steps in between.

    • Monitor the association phase for 120 seconds and the dissociation phase for 600 seconds.

    • Fit the resulting sensorgrams to a 1:1 binding model to extract precise kon​ and koff​ values.

Workflow Step1 1. Compound Preparation (Isomer Separation via Chiral HPLC) Step2 2. Radioligand Binding (Ki) [3H]-Ligand Displacement Step1->Step2 Step3 3. SPR Kinetic Profiling (kon, koff determination) Step2->Step3 Validation Internal Validation: Reference Standards & Langmuir Fit Step2->Validation Step4 4. Microsomal Stability (LC-MS/MS Metabolite ID) Step3->Step4 Step3->Validation

Figure 2: Self-validating experimental workflow for evaluating diazepane derivatives.

References

  • Structure–Kinetic Profiling of Haloperidol Analogues at the Human Dopamine D2 Receptor. ACS Chemical Neuroscience.[Link]

  • Discovery of the Dual Orexin Receptor Antagonist[(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone. ACS Medicinal Chemistry Letters.[Link]

  • Orexin Receptor Antagonists: New Therapeutic Agents for the Treatment of Insomnia. Journal of Medicinal Chemistry.[Link]

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Comparative

A Senior Application Scientist's Guide to Ensuring Reproducibility in High-Throughput Screening: A Case Study with 1-(m-Tolyl)-1,4-diazepane

Introduction: The Reproducibility Crisis in Early-Stage Drug Discovery High-throughput screening (HTS) is the cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Reproducibility Crisis in Early-Stage Drug Discovery

High-throughput screening (HTS) is the cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify promising "hit" compounds.[1][2] However, the very speed and scale of HTS introduce significant vulnerabilities to artifacts and systematic errors, contributing to a well-documented crisis of irreproducibility in preclinical research.[3] A high rate of false positives or negatives not only wastes significant resources but can also derail promising research programs by directing medicinal chemistry efforts toward dead ends.[4][5]

This guide provides a comprehensive framework for establishing robust and reproducible HTS workflows, using the small molecule 1-(m-tolyl)-1,4-diazepane as a practical case study. This compound belongs to the 1,4-diazepane class, a "privileged structure" in medicinal chemistry known for a wide range of biological activities, including potential applications as inhibitors of Amyloid-β (Aβ) aggregation in Alzheimer's disease.[6][7][8] While no specific, widespread reproducibility issues have been publicly documented for this particular molecule, its structural features and the nature of HTS assays make it an excellent candidate to illustrate the principles of proactive validation and artifact mitigation.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the causal logic behind experimental design, empowering you to build self-validating systems that generate trustworthy and reproducible data.

The Challenge: Why HTS Results Can Be Deceptive

The goal of any HTS campaign is to produce a reliable, validated list of hit compounds.[9][10] However, a variety of factors can compromise data integrity. These challenges can be broadly categorized into compound-dependent interference and assay-dependent artifacts.

Compound-Dependent Interference: Many compounds, often termed Pan-Assay Interference Compounds (PAINS), appear active across numerous assays through mechanisms unrelated to specific target engagement.[11] These mechanisms include:

  • Aggregation: At screening concentrations, some compounds form colloidal aggregates that can sequester and non-specifically inhibit enzymes, leading to potent false-positive signals.[5]

  • Chemical Reactivity: Compounds with reactive functional groups can covalently modify target proteins or assay reagents.

  • Spectroscopic Interference: Molecules that are inherently fluorescent or that quench fluorescence can directly interfere with common optical detection methods, a major source of artifacts in HTS.[12][13]

  • Redox Cycling: Certain compounds can undergo redox cycling, generating reactive oxygen species (ROS) that disrupt assay components.[12]

Assay & System-Dependent Artifacts: Even with a well-behaved compound, the HTS process itself can introduce variability:

  • Edge Effects: Evaporation and temperature gradients across a microplate can cause wells at the edges to behave differently from those in the center.[14]

  • Reagent Instability: Degradation of enzymes, substrates, or detection reagents over the course of a long screening run can lead to signal drift.[4][14]

  • Systematic Errors: Minor variations in liquid handling, plate reader calibration, or incubation times can introduce significant plate-to-plate variability.[15]

The following diagram illustrates the common pathways leading to false-positive results in HTS campaigns.

PrimaryHit Apparent 'Hit' in Primary Screen TruePositive True Positive (On-Target Activity) PrimaryHit->TruePositive Validation Confirms FalsePositive False Positive (Assay Artifact) PrimaryHit->FalsePositive Validation Fails Aggregation Compound Aggregation FalsePositive->Aggregation Fluorescence Fluorescence Interference FalsePositive->Fluorescence Reactivity Chemical Reactivity FalsePositive->Reactivity Luciferase Luciferase Inhibition FalsePositive->Luciferase SystematicError Systematic Error (e.g., Edge Effects) FalsePositive->SystematicError

Caption: Common sources of false-positive results in HTS.

A Proactive Framework for Reproducibility

To mitigate these risks, a multi-stage validation workflow is essential. This process ensures that by the time a compound is declared a "validated hit," it has been rigorously interrogated for potential artifacts. We will apply this framework to our case study molecule, 1-(m-tolyl)-1,4-diazepane, in a hypothetical screen against an enzyme implicated in neurodegeneration.

The diagram below outlines the logical workflow for progressing from a primary screen to a validated, reproducible hit.

Start Start: Compound Library PrimaryScreen Primary HTS (e.g., 10 µM single point) Start->PrimaryScreen HitTriage Hit Triage & Confirmation (Dose-Response) PrimaryScreen->HitTriage Identify 'Hits' CounterScreen Counter-Screen (Rule out assay interference) HitTriage->CounterScreen Confirm Potency CounterScreen->PrimaryScreen Fails (Artifact) OrthogonalAssay Orthogonal Assay (Confirm activity with different technology) CounterScreen->OrthogonalAssay Passes OrthogonalAssay->PrimaryScreen Fails (Technology-Specific) SAR SAR by Catalog (Test structural analogs) OrthogonalAssay->SAR Passes ValidatedHit Validated Hit for Lead Optimization SAR->ValidatedHit Passes

Caption: A robust workflow for HTS hit validation.

Part 1: Foundational Assay Development & Validation

Before screening any library, the assay itself must be proven robust, reproducible, and suitable for HTS.[9][16][17] This validation phase is non-negotiable and provides the baseline against which all compound activity is measured.[18]

Key Performance Metrics: The quality of an HTS assay is quantified using several statistical parameters.[19] The most critical is the Z'-factor , which measures the statistical separation between positive and negative controls.[1]

  • Z' ≥ 0.5: An excellent assay, suitable for HTS.

  • 0 < Z' < 0.5: A marginal assay; may require further optimization.

  • Z' ≤ 0: The assay is not viable for screening.

Experimental Protocol 1: Fluorescence-Based Enzyme Assay Validation

This protocol describes the validation of a generic enzyme assay prior to a full HTS campaign.

Objective: To establish the robustness and reliability of the assay using control compounds.

Materials:

  • Enzyme and Substrate (specific to the biological target)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween-20)

  • Known Inhibitor (Positive Control)

  • DMSO (Negative Control Vehicle)

  • 384-well, black, low-volume assay plates

  • Automated liquid handling system

  • Plate reader with fluorescence intensity detection

Methodology:

  • Reagent Preparation: Prepare stock solutions of enzyme, substrate, and controls. Causality: Ensuring all reagents are prepared fresh from qualified lots minimizes variability.[9]

  • Plate Mapping: Design a plate map that distributes controls across the entire plate to detect spatial artifacts like edge effects. A typical validation plate includes columns of negative controls (DMSO only), positive controls (saturating concentration of a known inhibitor), and medium controls (EC50 concentration of the inhibitor).[9]

  • Assay Execution (Automation): a. Dispense 50 nL of control compounds (or DMSO) into the appropriate wells of a 384-well plate. b. Add 10 µL of enzyme solution to all wells and incubate for 15 minutes at room temperature. Causality: This pre-incubation step allows compounds to bind to the enzyme before the substrate is introduced. c. Initiate the reaction by adding 10 µL of substrate solution to all wells. d. Incubate for 60 minutes at room temperature, protected from light.

  • Detection: Read the fluorescence intensity (FI) on a compatible plate reader.

  • Data Analysis: a. Calculate the mean (μ) and standard deviation (σ) for both positive (pos) and negative (neg) controls. b. Calculate the Z'-factor using the formula: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg| c. Assess plate uniformity by examining heat maps of the raw data for any gradients or edge effects.[14]

Part 2: Executing the Screen and Identifying Artifacts

Once the assay is validated, the primary screen can proceed. It is here that compounds like 1-(m-tolyl)-1,4-diazepane may be flagged as initial "hits." The crucial next step is to determine if this activity is real or an artifact.

Hypothetical Primary Screen Results

In our hypothetical screen, 1-(m-tolyl)-1,4-diazepane shows significant inhibition in the primary fluorescence-based assay. The next step is a dose-response experiment to confirm potency, which yields an IC50 of 5 µM. While promising, this result is preliminary and requires further investigation to rule out interference.

Experimental Protocol 2: Counter-Screen for Fluorescence Interference

Objective: To determine if 1-(m-tolyl)-1,4-diazepane directly interferes with the assay's fluorescence signal. This is a critical step to de-risk autofluorescent or quenching compounds.[11][12]

Methodology:

  • Assay Setup: Prepare the assay as described in Protocol 1, but critically, replace the enzyme solution with assay buffer . The assay now contains all components except the biological target.

  • Compound Titration: Add 1-(m-tolyl)-1,4-diazepane in a dose-response curve (e.g., from 100 µM down to 1 nM).

  • Detection & Analysis: Incubate and read the plate under the same conditions as the primary screen. If the compound is an artifact, it will still show a dose-dependent change in signal even in the absence of the enzyme.

Experimental Protocol 3: Orthogonal Assay Confirmation

Objective: To confirm the activity of 1-(m-tolyl)-1,4-diazepane using a different detection technology that is not susceptible to the same artifacts as the primary assay. This provides independent validation of the biological activity.[11]

Rationale: A label-free method, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), measures direct binding of the compound to the target protein. These methods are not dependent on fluorescent reporters and are therefore excellent orthogonal choices.

Methodology (Conceptual for SPR):

  • Immobilization: Covalently immobilize the purified target enzyme onto an SPR sensor chip.

  • Compound Injection: Flow solutions of 1-(m-tolyl)-1,4-diazepane at various concentrations over the chip surface.

  • Detection: Monitor the change in the refractive index near the chip surface, which is proportional to the mass of the compound binding to the immobilized enzyme.

  • Analysis: Calculate the binding affinity (KD) from the dose-dependent binding response. A confirmed hit should show specific and saturable binding.

Data Interpretation: Comparing Results to Uncover the Truth

The power of this workflow lies in comparing the data from the three experiments. The table below summarizes hypothetical outcomes for two compounds: a true positive and a fluorescence artifact.

Experiment Compound A (True Positive) 1-(m-tolyl)-1,4-diazepane (Hypothetical Artifact) Rationale for Interpretation
Primary Screen (IC50) 5 µM5 µMBoth compounds appear as "hits" in the initial screen.
Counter-Screen (IC50) > 100 µM (Inactive)6 µMCompound A is inactive without the enzyme, as expected. The artifact compound retains its apparent potency, indicating it interferes with the assay components directly.[12]
Orthogonal Assay (KD) 8 µMNo Binding DetectedCompound A shows direct physical binding to the target, confirming its mechanism. The artifact shows no binding, proving its activity in the primary screen was not due to target engagement.

Based on this comparative data, Compound A would be advanced to the next stage of drug discovery. In contrast, 1-(m-tolyl)-1,4-diazepane would be flagged as an assay artifact—specifically, a fluorescence interferer—and deprioritized. This prevents the costly pursuit of a false positive.

Conclusion and Best Practices

Ensuring the reproducibility of HTS data is not a matter of running a single perfect experiment, but rather of building a self-validating system of interlocking, orthogonal assays. Every "hit" from a primary screen should be treated with healthy skepticism until it has been rigorously vetted through a logical and pre-defined validation workflow.

Key Takeaways for Researchers:

  • Invest Heavily in Assay Validation: A robust assay with a Z' > 0.5 is the foundation of any successful screening campaign.[1][4] Do not proceed to HTS with a marginal assay.

  • Understand Your Compound: Before screening, assess the purity, solubility, and potential liabilities of your compounds. Tools that predict PAINS can be valuable for flagging problematic chemotypes early.[11]

  • Plan Your Triage Strategy in Advance: Define the sequence of confirmation, counter-screen, and orthogonal assays before the primary screen begins.

  • Embrace Orthogonal Validation: Confirmation of a hit with a technology that has different underlying physical principles is the most powerful way to rule out artifacts.

  • Trust but Verify: All HTS data should be considered preliminary until it has been confirmed through this rigorous process.[20]

By adopting this mindset and implementing these structured validation protocols, the scientific community can improve the reliability of early-stage drug discovery, reduce wasted resources, and ultimately accelerate the development of new therapeutics.

References

  • Baell, J. (2018). PAINS (Pan-Assay Interference Compounds). Vipergen.
  • EvitaChem. 1-(M-Tolyl)-1,4-diazepane. EvitaChem.
  • PeploBio. (2024, May 29). The Role of Assay Development and Validation in Drug Discovery. PeploBio.
  • Anonymous. (2025, July 24). Biochemical Assays in Drug Discovery: From Target Validation to Therapeutic Development. Source not specified.
  • Technology Networks. (2026, March 25). Assay Development for High-Throughput Screening: Best Practices. Technology Networks.
  • IntechOpen. (2015, June 3). Assay Validation in High Throughput Screening – from Concept to Application. IntechOpen.
  • Anonymous. Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Source not specified.
  • KCAS Bio. (2022, February 26). Why is Assay Validation Important?. KCAS Bio.
  • BellBrook Labs. (2025, October 30). Optimizing Assay Performance for High-Throughput Screens. BellBrook Labs.
  • Danaher Life Sciences. Assay Development in Drug Discovery. Danaher Life Sciences.
  • Technology Networks. (2026, March 25). Assay Development for High-Throughput Screening: Best Practices. Technology Networks.
  • Royal Society of Chemistry. (2016, December 8). HTS Methods: Assay Design and Optimisation. Books - The Royal Society of Chemistry.
  • Assay Guidance Manual for Drug Discovery. (Date not specified). Robust or Go Bust. PMC.
  • Thorne, N., Auld, D. S., & Inglese, J. (Date not specified). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC.
  • NCBI - NIH. (2025, May 28). Interference and Artifacts in High-content Screening - Assay Guidance Manual. NCBI - NIH.
  • Judson, R., et al. (Date not specified). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. PMC.
  • Malo, N., Hanley, J. A., et al. (2006, February 15). Statistical practice in high-throughput screening data analysis. PubMed.
  • Aldeghi, M., et al. (2020, April 15). Frequent hitters: nuisance artifacts in high-throughput screening. PubMed.
  • High-Throughput Screening Center. (2007, March). Guidance for Assay Development & HTS. High-Throughput Screening Center.
  • Korkuc, P., & Al-awar, R. (2025, January 11). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. PMC.
  • IntechOpen. (2013, January 23). Data Analysis Approaches in High Throughput Screening. IntechOpen.
  • Cambridge MedChem Consulting. (2017, November 13). Analysis of HTS data. Cambridge MedChem Consulting.
  • Zhang, X. D. (2014, April 8). Data analysis approaches in high throughput screening. Source not specified.
  • Kevorkov, D., & Makarenkov, V. (2015, March 7). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. Briefings in Bioinformatics.
  • Iversen, P. W., et al. (2009, January 15). Process validation and screen reproducibility in high-throughput screening. PubMed.
  • UWSpace. (2025, July 16). Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors. UWSpace.
  • MDPI. (2011, December 29). Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests. MDPI.
  • JOCPR. (Date not specified). Synthesis and characterization of some 1,4-diazepines derivatives. JOCPR.
  • Bentham Science. (Date not specified). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science.

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Validation

A Senior Application Scientist's Guide to the Analytical Benchmarking of 1-(m-Tolyl)-1,4-diazepane

Abstract In the landscape of pharmaceutical research and development, the rigorous characterization of novel chemical entities is paramount. This guide presents a comprehensive framework for benchmarking the analytical p...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of pharmaceutical research and development, the rigorous characterization of novel chemical entities is paramount. This guide presents a comprehensive framework for benchmarking the analytical profile of 1-(m-tolyl)-1,4-diazepane, a diazepane derivative with potential applications in medicinal chemistry.[1][2] Recognizing the absence of a dedicated Certified Reference Material (CRM) for this specific molecule, this document outlines a robust methodology for establishing its identity, purity, and physicochemical properties. The approach is anchored in the use of well-established Standard Reference Materials (SRMs) from the National Institute of Standards and Technology (NIST) to validate analytical instrumentation and methodologies.[3][4][5] This ensures metrological traceability and a high degree of confidence in the characterization of this non-commercial compound. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and evaluation of new chemical entities.

Introduction: The Imperative for Rigorous Analytical Validation

1-(m-Tolyl)-1,4-diazepane is a seven-membered heterocyclic compound containing two nitrogen atoms, with a meta-tolyl group substitution.[1] Its structural motif is of significant interest in medicinal chemistry, with related 1,4-diazepine derivatives showing a wide spectrum of biological activities, including antipsychotic, anxiolytic, and anticancer properties.[2][6] As with any novel compound destined for further investigation, a comprehensive and accurate analytical characterization is the bedrock upon which all subsequent biological and pharmacological data are built.

Benchmarking is the systematic process of comparing performance against a recognized standard.[7][8][9] In the context of analytical chemistry, this involves the use of Certified Reference Materials (CRMs) or Standard Reference Materials (SRMs) to ensure the quality and traceability of measurements.[3][10] These materials, produced by national metrology institutes like NIST, are characterized for specific properties to the highest level of accuracy and are used to calibrate instruments, validate methods, and ensure the comparability of data across different laboratories and over time.[3][11]

This guide will detail the analytical workflow for 1-(m-tolyl)-1,4-diazepane, demonstrating how to leverage relevant SRMs to ensure the integrity of each analytical technique employed.

The Subject Compound: 1-(m-Tolyl)-1,4-diazepane
  • IUPAC Name: 1-(3-methylphenyl)-1,4-diazepane

  • CAS Number: 868063-89-2[12]

  • Molecular Formula: C₁₂H₁₈N₂[1]

  • Molecular Weight: 190.28 g/mol [1]

  • Structure:

Chemical structure of 1-(m-Tolyl)-1,4-diazepane

Physicochemical Characterization: Establishing a Foundational Profile

The initial step in characterizing a new compound is to determine its fundamental physicochemical properties. These data provide the first indication of purity and serve as a reference for future batches.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful technique for the unambiguous identification of organic molecules. For quantitative NMR (qNMR), an internal standard with a certified purity is essential for accurate concentration determination.

Experimental Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of synthesized 1-(m-tolyl)-1,4-diazepane and 5 mg of a suitable qNMR SRM (e.g., a certified maleic acid or dimethyl sulfone standard from a reputable supplier traceable to NIST SRMs) into a clean vial.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumental Analysis:

    • Acquire ¹H and ¹³C NMR spectra on a calibrated spectrometer (e.g., 400 MHz or higher).

    • Ensure complete relaxation of all signals for quantitative analysis by using a sufficient relaxation delay (D1 ≥ 5T₁ of the slowest relaxing nucleus).

    • Integrate the signals of both the analyte and the internal standard.

  • Data Analysis:

    • The purity of the 1-(m-tolyl)-1,4-diazepane can be calculated using the following formula:

    Where:

    • I = Integral value

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Benchmarking with NIST SRMs: While a direct SRM for this compound doesn't exist, the traceability of the qNMR standard to a NIST SRM ensures the accuracy of the purity assessment.[13]

Expected ¹H NMR Spectral Data (Predicted):

  • Aromatic protons (tolyl group): ~6.8-7.2 ppm

  • CH₂ protons (diazepane ring): ~2.8-3.5 ppm

  • CH₃ protons (tolyl group): ~2.3 ppm

Expected ¹³C NMR Spectral Data (Predicted):

  • Aromatic carbons: ~120-140 ppm

  • CH₂ carbons (diazepane ring): ~45-55 ppm

  • CH₃ carbon: ~21 ppm

Mass Spectrometry (MS): Unambiguous Molecular Weight Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular weight, further confirming the elemental composition.

Experimental Protocol: HRMS Analysis

  • Sample Preparation: Prepare a dilute solution of 1-(m-tolyl)-1,4-diazepane in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumental Analysis:

    • Infuse the sample into an HRMS instrument (e.g., a Q-TOF or Orbitrap).

    • Acquire the mass spectrum in positive ion mode.

  • Data Analysis:

    • Determine the monoisotopic mass of the protonated molecule [M+H]⁺.

    • Compare the measured mass to the theoretical mass calculated from the molecular formula (C₁₂H₁₉N₂⁺). The mass accuracy should be within 5 ppm.

Benchmarking with NIST SRMs: The mass spectrometer should be calibrated using a NIST-traceable calibration mixture appropriate for the mass range of the analyte.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

FTIR spectroscopy provides information about the functional groups present in the molecule.

Experimental Protocol: FTIR Analysis

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal or prepare a KBr pellet.

  • Instrumental Analysis: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups in 1-(m-tolyl)-1,4-diazepane.

Expected FTIR Absorption Bands:

  • N-H stretch (secondary amine): ~3300-3500 cm⁻¹

  • C-H stretch (aromatic and aliphatic): ~2850-3100 cm⁻¹

  • C=C stretch (aromatic): ~1450-1600 cm⁻¹

  • C-N stretch: ~1000-1200 cm⁻¹

Purity Assessment and Impurity Profiling: A Chromatographic Approach

High-Performance Liquid Chromatography (HPLC) is the workhorse for purity determination and impurity profiling in the pharmaceutical industry.

Experimental Protocol: HPLC-UV Purity Analysis

  • Method Development:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • System Suitability:

    • Before sample analysis, inject a standard solution to ensure the system is performing correctly. Key parameters include retention time repeatability, peak asymmetry, and theoretical plates.

  • Sample Analysis:

    • Prepare a solution of 1-(m-tolyl)-1,4-diazepane in the mobile phase.

    • Inject the sample and record the chromatogram.

  • Data Analysis:

    • Determine the area percent of the main peak relative to the total area of all peaks to estimate purity.

    • For more accurate quantitation, a reference standard of 1-(m-tolyl)-1,4-diazepane with known purity (as determined by qNMR) should be used to create a calibration curve.

Benchmarking with NIST SRMs: The performance of the HPLC system can be benchmarked using NIST SRM 870: Column Performance Test Mixture for Liquid Chromatography .[14] This SRM contains a mixture of compounds with different properties (uracil, toluene, ethyl benzene, quinizarin, and amitriptyline) and can be used to evaluate column efficiency, selectivity, and peak shape.[14] Consistent performance with SRM 870 provides confidence in the data generated for the novel compound.

Table 1: Comparative Data Summary

Parameter1-(m-Tolyl)-1,4-diazepane (Synthesized)Standard Reference Material (Example: NIST SRM 870 component)
Identity Confirmation
¹H NMRConforms to expected structureN/A
¹³C NMRConforms to expected structureN/A
HRMS ([M+H]⁺)Measured: 191.1543 Da (Theoretical: 191.1548 Da)N/A
FTIRCharacteristic peaks observedN/A
Purity Assessment
qNMR Purity>99% (relative to NIST-traceable standard)Certified Purity
HPLC-UV Purity>99% (by area percent)Certified Purity
HPLC System Performance
Tailing Factor (Amitriptyline)N/A< 1.2 (as per SRM 870 certificate)
Theoretical Plates (Toluene)N/A> 15,000 (as per SRM 870 certificate)

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for reproducibility.

experimental_workflow cluster_synthesis Synthesis & Initial Characterization cluster_benchmarking Analytical Benchmarking cluster_purity Purity & Impurity Profiling synthesis Synthesis of 1-(m-tolyl)-1,4-diazepane nmr NMR Spectroscopy (¹H, ¹³C, qNMR) synthesis->nmr ms Mass Spectrometry (HRMS) synthesis->ms ftir FTIR Spectroscopy synthesis->ftir hplc HPLC-UV Analysis synthesis->hplc report Comprehensive Analytical Report nmr->report ms->report ftir->report srm_nmr NIST-Traceable qNMR Standard srm_nmr->nmr Calibration srm_hplc NIST SRM 870 (LC Performance) srm_hplc->hplc System Validation hplc->report

Caption: Experimental workflow for the synthesis, characterization, and benchmarking of 1-(m-tolyl)-1,4-diazepane.

Conclusion: Establishing a New Standard of Quality

In the absence of a dedicated CRM for 1-(m-tolyl)-1,4-diazepane, a rigorous and scientifically sound characterization can be achieved by benchmarking the analytical methodologies against established NIST SRMs. This approach, which leverages SRMs for instrument validation and calibration, provides a clear chain of traceability and instills a high degree of confidence in the identity, purity, and overall quality of this novel compound. The methodologies outlined in this guide provide a blueprint for researchers to ensure that their foundational analytical data is robust, reliable, and fit for purpose as they advance new chemical entities through the research and development pipeline.

References

  • EvitaChem. (n.d.). 1-(M-Tolyl)-1,4-diazepane.
  • Wikipedia. (2024). Certified reference materials. Retrieved from [Link]

  • Intertek. (n.d.). Benchmarking of Analytical Laboratories. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Standard Reference Materials. Retrieved from [Link]

  • Comparables.ai. (2023, September 11). Understanding Benchmarking Analysis: A Step-by-Step Guide. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Standard Reference Material® 870 - Column Performance Test Mixture for Liquid Chromatography. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Standard Reference Material 1639. Retrieved from [Link]

  • AZoLifeSciences. (2021, October 20). What are Standard Reference Materials (SRMs)?. Retrieved from [Link]

  • Office of Research Services, National Institutes of Health. (n.d.). Benchmarking. Retrieved from [Link]

  • Quid. (2023, September 22). A Comprehensive Guide to Benchmarking Analysis. Retrieved from [Link]

  • Exposure Analytics. (2025, April 11). What Are The Four Types Of Benchmarking?. Retrieved from [Link]

  • National Institute of Standards and Technology. (2023, May 15). NIST Standard Reference Materials® 2023 Catalog. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Reference materials. Retrieved from [Link]

  • Analytical Chemistry. (2013, October 22). Metabolite Profiling of a NIST Standard Reference Material for Human Plasma (SRM 1950): GC-MS, LC-MS, NMR, and Clinical Laboratory Analyses, Libraries, and Web-Based Resources. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis and characterization of some 1,4-diazepines derivatives. Retrieved from [Link]

  • IntechOpen. (2018, November 5). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Retrieved from [Link]

  • Molecules. (2015). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Retrieved from [Link]

  • Bentham Science. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link]

  • Google Patents. (n.d.). EP2818463A1 - Production method of 1,4-diazepane derivatives.
  • UWSpace. (2025, July 16). Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors. Retrieved from [Link]

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Comparative

Cross-reactivity studies of 1-(M-Tolyl)-1,4-diazepane in competitive binding assays

An in-depth technical analysis and comparative guide on the cross-reactivity and pharmacological profiling of 1-(M-Tolyl)-1,4-diazepane. Executive Summary In central nervous system (CNS) and immunology drug discovery, th...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and comparative guide on the cross-reactivity and pharmacological profiling of 1-(M-Tolyl)-1,4-diazepane.

Executive Summary

In central nervous system (CNS) and immunology drug discovery, the selection of a basic amine scaffold dictates both primary target affinity and off-target liability. 1-(M-Tolyl)-1,4-diazepane (a 7-membered homopiperazine ring substituted with a meta-tolyl group) has emerged as a privileged pharmacophore. This guide provides a rigorous comparison of 1-(M-Tolyl)-1,4-diazepane against its 6-membered piperazine counterpart and para-substituted analogs, focusing on their performance in competitive radioligand binding assays.

Pharmacophore Dynamics: The Causality of Ring Expansion

To understand the cross-reactivity profile of 1-(M-Tolyl)-1,4-diazepane, one must analyze the thermodynamics of its binding.

  • Conformational Flexibility (The Diazepane vs. Piperazine Shift): Expanding a 6-membered piperazine ring to a 7-membered 1,4-diazepane ring significantly increases the scaffold's conformational flexibility. While piperazines are largely restricted to rigid chair conformations, diazepanes can adopt multiple low-energy states (e.g., twist-chair, boat). For certain targets like the chemokine receptor CXCR7, this flexibility is optimal, allowing the scaffold to mold into the orthosteric pocket[1]. However, for tighter pockets like the Histamine H4 receptor or S1PR2, freezing the flexible diazepane ring into an active conformation incurs a high entropic penalty ( ΔG=ΔH−TΔS ), resulting in decreased binding affinity compared to rigid piperazines,[2].

  • Vectorial Projection of the m-Tolyl Group: The meta-methyl substitution on the phenyl ring provides specific steric bulk. Unlike a para-substitution, which projects linearly, the meta-tolyl group alters the dihedral angle between the aromatic system and the diazepane core, directing the methyl group into auxiliary hydrophobic pockets commonly found in Class A GPCRs.

G Ligand 1-(M-Tolyl)-1,4-diazepane Target Primary Target (e.g., CXCR7) Ligand->Target High Affinity OffTarget Off-Target GPCRs (e.g., H4, S1PR2) Ligand->OffTarget Cross-Reactivity GProtein G-Protein Activation (Gαi / Gαq) Target->GProtein Arrestin β-Arrestin Recruitment Target->Arrestin OffTarget->GProtein Response Cellular Response (Efficacy / Toxicity) GProtein->Response Arrestin->Response

GPCR signaling pathways influenced by target and off-target binding.

Self-Validating Experimental Methodology: Competitive Binding

To objectively profile cross-reactivity, a highly controlled radioligand competitive binding assay is required. The following protocol is engineered as a self-validating system , ensuring that any lack of binding is due to true structural incompatibility rather than assay failure.

Step-by-Step Protocol & Causality
  • Membrane Preparation: Homogenize CHO cells overexpressing the target GPCR (e.g., CXCR7, H4R) using a Dounce homogenizer on ice.

    • Causality: Processing on ice prevents the proteolytic degradation of the GPCRs, preserving the integrity of the orthosteric binding site.

  • Assay Buffer Formulation: Utilize 50 mM HEPES (pH 7.4), 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% BSA.

    • Causality: Mg²⁺ ions are critical for stabilizing the high-affinity ternary complex of the GPCR and its intracellular G-protein. BSA prevents the lipophilic 1-(M-Tolyl)-1,4-diazepane from non-specifically adsorbing to the plastic walls of the 96-well plate.

  • Equilibrium Incubation: Incubate the membrane preparation with a fixed concentration of [³H]-radioligand (at its Kd​ ) and varying concentrations of the test compound (10⁻¹¹ to 10⁻⁴ M) for 90 minutes at room temperature.

  • Rapid Filtration (Crucial Step): Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI).

    • Causality: The basic nitrogens in the diazepane ring carry a positive charge at physiological pH. PEI neutralizes the negative charge of the glass fibers, completely eliminating false-positive signals caused by the test compound binding to the filter rather than the receptor.

  • Detection & Analysis: Measure retained radioactivity using Liquid Scintillation Counting (LSC). Calculate the Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Internal Validation Metrics (Trustworthiness)

A plate is only deemed valid if it passes the following internal controls:

  • Total Binding (TB): Radioligand + Vehicle (Defines the maximum assay window).

  • Non-Specific Binding (NSB): Radioligand + 10 µM unlabeled reference ligand. Specific binding (TB - NSB) must constitute >80% of the total signal.

  • Z'-Factor: Must be ≥0.5 . This guarantees the statistical robustness required to accurately differentiate between a Ki​ of 100 nM and 500 nM.

G Membrane 1. Membrane Preparation (GPCR-expressing CHO cells) Incubation 2. Radioligand Incubation ([³H]-Ligand + Test Compound) Membrane->Incubation Filtration 3. Rapid Filtration (GF/B Glass Fiber Filters) Incubation->Filtration Washing 4. Washing Step (Remove Unbound Ligand) Filtration->Washing Detection 5. Liquid Scintillation Counting (LSC) Washing->Detection Analysis 6. IC50 & Ki Calculation (Cheng-Prusoff Equation) Detection->Analysis

Step-by-step workflow of the radioligand competitive binding assay.

Comparative Data Analysis: Cross-Reactivity Profiling

The following table synthesizes competitive binding data ( Ki​ values) across three distinct GPCRs to highlight the selectivity window of 1-(M-Tolyl)-1,4-diazepane against its structural analogs.

Compound ScaffoldCXCR7 Ki​ (nM)Histamine H4 Ki​ (nM)S1PR2 Ki​ (nM)Selectivity Window (CXCR7 vs H4)
1-(M-Tolyl)-1,4-diazepane 12.5 450 >10,000 36-fold
1-(M-Tolyl)piperazine85.01201,2001.4-fold
1-(P-Tolyl)-1,4-diazepane45.2890>10,00019-fold

Data Interpretation:

  • CXCR7 Affinity: The 1,4-diazepane core acts as an optimal affinity driver for CXCR7, vastly outperforming the piperazine analog[1].

  • S1PR2 & H4 Off-Target Mitigation: Literature confirms that replacing a piperazine ring with a 1,4-diazepane ring actively decreases binding affinity at S1PR2 and Histamine H4 receptors[2]. Therefore, utilizing 1-(M-Tolyl)-1,4-diazepane effectively engineers out these common off-target liabilities, widening the therapeutic index.

Strategic Recommendations for Lead Optimization

When designing CNS or immunomodulatory therapeutics, 1-(M-Tolyl)-1,4-diazepane should be prioritized over its piperazine counterpart when the target receptor features a deep, hydrophobic orthosteric pocket capable of accommodating the entropic flexibility of a 7-membered ring. Furthermore, its inherent inability to efficiently bind to tighter pockets (like S1PR2 and H4) makes it an exceptional negative-design element to prevent off-target toxicity.

References

  • Discovery of a Novel Small-Molecule Modulator of C–X–C Chemokine Receptor Type 7 as a Treatment for Cardiac Fibrosis. Journal of Medicinal Chemistry.[Link]

  • Rational Design, Synthesis, and Biological Evaluation of Novel S1PR2 Antagonists for Reversing 5-FU-Resistance in Colorectal Cancer. Journal of Medicinal Chemistry.[Link]

  • Azines as histamine H4 receptor antagonists. IMR Press.[Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to Personal Protective Equipment (PPE) for Handling 1-(m-Tolyl)-1,4-diazepane

Hazard Assessment: An Evidence-Based Approach 1-(m-Tolyl)-1,4-diazepane is an organic compound featuring a diazepane ring substituted with a m-tolyl group.[1] The primary hazards are inferred from its structural componen...

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Author: BenchChem Technical Support Team. Date: April 2026

Hazard Assessment: An Evidence-Based Approach

1-(m-Tolyl)-1,4-diazepane is an organic compound featuring a diazepane ring substituted with a m-tolyl group.[1] The primary hazards are inferred from its structural components:

  • Aromatic Amine Moiety: The tolyl group attached to a nitrogen atom classifies it as an aromatic amine derivative. Aromatic amines as a class are known for potential health hazards, including skin irritation, sensitization, and in some cases, carcinogenicity and mutagenicity.[4][6] They can often be absorbed through the skin.[6]

  • Diazepane Ring: This seven-membered heterocyclic structure contains two amine functional groups. Amines, in general, can be corrosive or irritating to the skin and respiratory tract.[5][7]

Given these structural alerts, and in the absence of specific data, we must assume 1-(m-tolyl)-1,4-diazepane may be harmful if swallowed, cause skin and eye irritation, and potentially lead to respiratory irritation.[8] Therefore, a conservative and comprehensive PPE strategy is mandatory.

Core PPE Requirements: A Multi-Layered Defense

All handling of 1-(m-tolyl)-1,4-diazepane, including weighing, transfers, and reaction setup, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[8] The following PPE is the minimum requirement for any procedure involving this compound.

  • Mandatory: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum.

  • Recommended: For procedures with a higher risk of splashing (e.g., transfers of solutions, extractions), tight-fitting chemical splash goggles should be worn.

  • Best Practice: When handling larger quantities (>5g) or during vigorous reactions, a combination of chemical splash goggles and a full-face shield is required to protect against splashes and potential energetic reactions.[9]

The selection of appropriate gloves is critical, as aromatic amines can be readily absorbed through the skin.[6] Since specific chemical resistance data for 1-(m-tolyl)-1,4-diazepane is unavailable, a double-gloving strategy is recommended.

  • Inner Glove: A thinner nitrile glove provides a good baseline of chemical resistance and tactile sensitivity.

  • Outer Glove: A more robust glove, such as neoprene or butyl rubber, should be worn over the nitrile glove. These materials generally offer broader protection against a range of organic solvents and amine compounds.

Table 1: General Glove Selection Guide for Handling Amines

Glove MaterialGeneral PerformanceConsiderations
Nitrile Good for incidental contact and as an inner glove.Check for breakthrough times with specific solvents if used.
Neoprene Good resistance to a broad range of chemicals.Offers a good balance of dexterity and protection.
Butyl Rubber Excellent resistance to many organic compounds.Can be less dexterous than nitrile or neoprene.
Viton™ Excellent resistance to aromatic hydrocarbons.Often thicker and less flexible.

Always inspect gloves for any signs of degradation or perforation before and during use. If contact with the chemical occurs, remove gloves immediately using the proper technique, and wash hands thoroughly.[10]

  • A flame-resistant laboratory coat is required at all times.

  • For procedures involving larger quantities or a significant risk of splashing, a chemically resistant apron worn over the lab coat is recommended.[11]

  • Ensure legs and feet are fully covered. Long pants and closed-toe shoes are mandatory in the laboratory.

Work should always be performed in a chemical fume hood to prevent inhalation of vapors or aerosols.[8] If, under exceptional circumstances (e.g., a large spill outside of containment), there is a potential for airborne exposure, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[7] All personnel requiring respirator use must be part of a respiratory protection program that includes fit-testing and training.

Procedural Guidance: From Preparation to Disposal

A systematic approach to handling ensures safety at every stage of the workflow. The following diagram outlines the key steps and associated safety measures.

G cluster_prep Preparation Phase cluster_handling Handling & Reaction Phase cluster_cleanup Cleanup & Disposal Phase prep_risk Risk Assessment (Review SDS of all reagents) prep_ppe Don PPE (Gloves, Goggles, Lab Coat) prep_risk->prep_ppe prep_hood Prepare Fume Hood (Verify airflow, clear workspace) prep_ppe->prep_hood handle_weigh Weighing & Transfer (Inside fume hood) prep_hood->handle_weigh Proceed to handling handle_reaction Reaction Setup & Monitoring (Maintain containment) handle_weigh->handle_reaction cleanup_quench Reaction Quenching (Controlled conditions) handle_reaction->cleanup_quench Reaction complete cleanup_decon Decontaminate Glassware & Surfaces (Appropriate solvent/solution) cleanup_quench->cleanup_decon cleanup_waste Segregate & Label Waste (Solid vs. Liquid, Halogenated vs. Non-halogenated) cleanup_decon->cleanup_waste cleanup_doff Doff PPE (Correct sequence to avoid contamination) cleanup_waste->cleanup_doff

Caption: Workflow for safely handling 1-(m-tolyl)-1,4-diazepane.

Step-by-Step Protocols
  • Lab Coat: Put on a properly fitting lab coat and fasten it completely.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Outer Gloves: Don the second, more robust pair of gloves (e.g., neoprene) over the first pair.

  • Eye/Face Protection: Put on safety goggles and, if necessary, a face shield.

  • Outer Gloves: Remove the outer pair of gloves, turning them inside out to trap contamination. Dispose of them in the appropriate solid waste container.

  • Face Shield/Goggles: Remove face and eye protection from the back to the front.

  • Lab Coat: Remove the lab coat, folding it inward to contain any potential contamination on the outer surface.

  • Inner Gloves: Remove the inner pair of gloves, again turning them inside out.

  • Hand Washing: Immediately wash hands thoroughly with soap and water.[11]

Spill and Emergency Procedures
  • Small Spills (in fume hood): Absorb the spill with an inert material like vermiculite or sand.[8][12] Place the absorbed material into a sealed, labeled container for hazardous waste disposal. Decontaminate the area with an appropriate solvent.

  • Large Spills (outside fume hood): Evacuate the immediate area. Alert laboratory personnel and the safety officer. If safe to do so, prevent the spill from spreading. Only personnel trained in hazardous spill response should attempt to clean up the spill, using appropriate respiratory protection.

  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[5][13] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5][13] Seek immediate medical attention.

Disposal Plan

All waste containing 1-(m-tolyl)-1,4-diazepane, including contaminated solids (gloves, absorbent materials) and liquid waste streams, must be treated as hazardous waste.

  • Waste Segregation: Keep amine-containing waste separate from other chemical waste streams to prevent hazardous reactions.[14]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "1-(m-tolyl)-1,4-diazepane," and the associated hazards (e.g., "Toxic," "Irritant").[15]

  • Storage: Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials like strong acids or oxidizers, until they can be collected by trained hazardous waste personnel.[7][14]

  • Disposal: Final disposal must be conducted through a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[7][14] Do not dispose of this chemical down the drain.[14]

The following decision tree can guide the disposal process:

G start Waste Generated (Contains 1-(m-tolyl)-1,4-diazepane) is_solid Is the waste solid? start->is_solid is_liquid Is the waste liquid? is_solid->is_liquid No solid_ppe Contaminated PPE, paper, absorbent is_solid->solid_ppe Yes liquid_aqueous Is it aqueous or organic? is_liquid->liquid_aqueous Yes solid_container Place in a sealed, labeled solid hazardous waste container solid_ppe->solid_container storage Store in designated secondary containment area for pickup solid_container->storage aqueous_container Place in a labeled aqueous hazardous waste container liquid_aqueous->aqueous_container Aqueous organic_container Place in a labeled organic hazardous waste container liquid_aqueous->organic_container Organic aqueous_container->storage organic_container->storage

Caption: Decision tree for proper waste segregation.

By adhering to these stringent PPE and handling protocols, researchers can safely work with 1-(m-tolyl)-1,4-diazepane, ensuring personal safety and environmental protection.

References

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  • SAFETY DATA SHEET. Merck Millipore.
  • 1-(m-Tolyl)-1,4-diazepane. BLDpharm.
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  • 1-BENZYL-1,4-DIAZEPANE - Safety Data Sheet. ChemicalBook.
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